p-Methyl-cinnamoyl Azide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSVRKWJLKNIT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459034 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-38-7 | |
| Record name | p-Methyl-cinnamoyl Azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of p-Methyl-cinnamoyl Azide
Introduction
p-Methyl-cinnamoyl azide is a valuable chemical intermediate in organic synthesis. As an acyl azide, its primary utility lies in its susceptibility to the Curtius rearrangement, a thermal or photochemical reaction that eliminates nitrogen gas to form an isocyanate. This reactive intermediate serves as a precursor for a variety of nitrogen-containing functional groups, including amines, carbamates, and ureas, making it a key building block in the development of pharmaceuticals and other biologically active molecules.[1] This guide provides a comprehensive overview of the synthetic protocols for preparing this compound, tailored for researchers and professionals in drug development.
Primary Synthesis Pathway: Two-Step Conversion
The most common and well-documented route for synthesizing acyl azides from their corresponding carboxylic acids is a two-step process.[1] The first step involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. The second step is a nucleophilic substitution reaction where the chloride is displaced by an azide ion.
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds, such as cinnamic acid and its p-methoxy derivative.[2][3][4]
Method 1, Part A: Synthesis of p-Methyl-cinnamoyl Chloride
This procedure details the conversion of p-methyl-cinnamic acid to its acyl chloride using thionyl chloride.[4][5]
-
Materials:
-
p-Methyl-cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or benzene[2]
-
Ice bath
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In the three-neck flask, dissolve p-methyl-cinnamic acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Add thionyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Ensure the reaction temperature is maintained below 5°C.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 40°C for DCM, 70°C if using benzene) until the evolution of gas (HCl and SO₂) ceases.[2] The reaction progress can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude p-methyl-cinnamoyl chloride, typically a crystalline solid or oil, can be used in the next step without further purification.
-
Method 1, Part B: Synthesis of this compound
This procedure describes the conversion of the intermediate acyl chloride to the final acyl azide product.[3][6]
-
Materials:
-
Crude p-methyl-cinnamoyl chloride from Part A
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water
-
Ice
-
-
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
-
Procedure:
-
Dissolve the crude p-methyl-cinnamoyl chloride in a minimal amount of anhydrous acetone.
-
In a separate container, prepare a solution of sodium azide in water.
-
With vigorous stirring, slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride. An alternative method involves the direct addition of sodium azide powder.[3] Maintain the temperature with an ice bath if necessary.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude this compound.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent mixture, such as petroleum ether and ethyl acetate.[3]
-
Alternative Pathway: Direct One-Pot Synthesis
An alternative, milder method allows for the direct conversion of carboxylic acids to acyl azides, avoiding the harsh conditions of acyl chloride formation. This one-pot synthesis offers high yields at room temperature.[7]
Experimental Protocol
-
Materials:
-
p-Methyl-cinnamic acid
-
Trichloroacetonitrile (Cl₃CCN)
-
Triphenylphosphine (Ph₃P)
-
Sodium azide (NaN₃)
-
Anhydrous acetone or acetonitrile
-
-
Procedure:
-
To a solution of p-methyl-cinnamic acid in anhydrous acetone, add triphenylphosphine, trichloroacetonitrile, and sodium azide.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.
-
Upon completion, the product can be isolated through standard workup procedures, such as filtration to remove byproducts and evaporation of the solvent.
-
Experimental Workflow Visualization
Caption: Workflow for the two-step synthesis of this compound.
Data Summary
The following table summarizes quantitative data from analogous reactions, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. M.P. (°C) of Product |
| Acyl Chloride Formation | Cinnamic Acid | Thionyl Chloride | - | Reflux | 5 | ~90% | 35-36 (Cinnamoyl Chloride) |
| p-Methoxycinnamic Acid | Thionyl Chloride | Benzene | 70 | - | - | - | |
| Acyl Azide Formation | Cinnamoyl Chloride | Sodium Azide | Acetone/Water | RT | - | - | 85-86 (Cinnamoyl Azide)[3] |
| Direct Synthesis | Various Carboxylic Acids | Cl₃CCN, Ph₃P, NaN₃ | Acetone | RT | 0.5-1 | 86-96% | - |
Characterization
The successful synthesis of this compound can be confirmed using standard spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling evidence is the appearance of a strong, sharp absorption band characteristic of the azide (N₃) functional group, typically found in the range of 2120-2160 cm⁻¹.[3][6] The carbonyl (C=O) stretch of the acyl azide will also be present, usually around 1680-1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the overall structure, showing the characteristic signals for the aromatic protons, the vinyl protons of the cinnamoyl backbone, and the methyl group protons.
Safety Precautions
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water. It releases toxic and corrosive gases (HCl and SO₂) upon reaction. All manipulations must be performed in a well-ventilated fume hood.
-
Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic and explosive gas. Avoid contact with acids and heavy metals, as this can form explosive metal azides.
-
Acyl Azides: Organic azides are potentially explosive, especially when heated. It is crucial to handle this compound with care, avoid heating the dry solid, and use a safety shield during the reaction.
References
- 1. raco.cat [raco.cat]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamoyl chloride | 17082-09-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 8. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
(E)-3-(4-methylphenyl)prop-2-enoyl azide properties
An In-depth Technical Guide on the Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (E)-3-(4-methylphenyl)prop-2-enoyl azide is limited in publicly available literature. This guide has been compiled by synthesizing information from structurally related compounds, such as cinnamic acid derivatives and other acyl azides, alongside established chemical principles. Properties and potential activities are therefore presented as informed estimations.
Introduction
(E)-3-(4-methylphenyl)prop-2-enoyl azide is a derivative of cinnamic acid, a class of compounds known for a wide array of biological activities.[1][2][3] The introduction of the acyl azide functional group makes this molecule a versatile intermediate for chemical synthesis, particularly for the generation of isocyanates via the Curtius rearrangement, which can then be converted into amines, ureas, and carbamates.[4][5][6] This opens avenues for its use as a building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the inferred properties, synthesis, and potential biological applications of (E)-3-(4-methylphenyl)prop-2-enoyl azide.
Chemical and Physical Properties
The exact physical and chemical properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide have not been extensively reported. However, based on the known properties of similar compounds like cinnamoyl azide and general acyl azides, the following properties can be anticipated.[7]
Table 1: Estimated Physicochemical Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₀H₉N₃O | |
| Molecular Weight | 187.20 g/mol | |
| Appearance | Likely a colorless or pale yellow solid | Based on related acyl azides. |
| Melting Point | Expected to be a low-melting solid | Acyl azides can be unstable upon heating. |
| Solubility | Soluble in common organic solvents (e.g., acetone, acetonitrile, THF) | Insoluble in water. |
| Stability | Potentially unstable, especially to heat and shock.[4] | Acyl azides are energetic compounds.[4] |
Spectroscopic Properties
The spectroscopic characteristics of (E)-3-(4-methylphenyl)prop-2-enoyl azide can be predicted based on data from analogous cinnamoyl azides.[7]
Table 2: Predicted Spectroscopic Data for (E)-3-(4-methylphenyl)prop-2-enoyl azide
| Spectroscopy | Predicted Key Signals |
| Infrared (IR) | ~2100-2150 cm⁻¹ (strong, sharp azide asymmetric stretch)[8]; ~1680-1700 cm⁻¹ (strong carbonyl C=O stretch) |
| ¹H NMR | Signals corresponding to the vinyl protons, the aromatic protons of the 4-methylphenyl group, and the methyl protons. |
| ¹³C NMR | Signals for the carbonyl carbon, vinyl carbons, aromatic carbons, and the methyl carbon. |
| UV-Vis | Absorption bands in the UV region, characteristic of the cinnamoyl system.[7] |
Experimental Protocols
Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide
Acyl azides can be synthesized from the corresponding carboxylic acids or acyl chlorides.[9][10][11] A common and effective method is the reaction of the acyl chloride with sodium azide.
Protocol: Synthesis from (E)-3-(4-methylphenyl)prop-2-enoyl chloride
-
Preparation of the Acyl Chloride: (E)-3-(4-methylphenyl)prop-2-enoic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) until the reaction is complete (monitored by TLC). The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude (E)-3-(4-methylphenyl)prop-2-enoyl chloride.
-
Formation of the Acyl Azide:
-
The crude acyl chloride is dissolved in a dry, aprotic solvent such as acetone or tetrahydrofuran (THF).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of sodium azide (NaN₃) in a minimal amount of water is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 1-2 hours.
-
The reaction is monitored by TLC for the disappearance of the acyl chloride.
-
Upon completion, the reaction mixture is diluted with cold water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to afford the (E)-3-(4-methylphenyl)prop-2-enoyl azide.
-
Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and mechanical shock. All reactions should be performed in a well-ventilated fume hood.
Caption: Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide.
Chemical Reactivity: The Curtius Rearrangement
A key reaction of acyl azides is the Curtius rearrangement, where thermal or photochemical decomposition leads to the formation of an isocyanate with the loss of nitrogen gas.[4][5][6][12] This isocyanate is a valuable intermediate for synthesizing various nitrogen-containing compounds.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 10. Acyl azide - Wikipedia [en.wikipedia.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to p-Methyl-cinnamoyl Azide
CAS Number: 24186-38-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Methyl-cinnamoyl Azide, a versatile chemical intermediate with applications in organic synthesis. This document consolidates available data on its chemical properties, synthesis, and reactivity, with a focus on experimental details and potential applications for research and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source/Comment |
| CAS Number | 24186-38-7 | [1] |
| Molecular Formula | C₁₀H₉N₃O | [1] |
| Molecular Weight | 187.20 g/mol | --- |
| Appearance | White Solid | [1] |
| Melting Point | Not reported. For the unsubstituted cinnamoyl azide, the melting point is 85 °C. A similar value is expected. | [2] |
| Boiling Point | Not reported. Likely to decompose upon heating. | General knowledge of acyl azides |
| Solubility | Expected to be soluble in common organic solvents like acetone, dichloromethane, and THF. | General knowledge of similar organic compounds |
Table 2: Spectroscopic Data of this compound (Predicted and from Related Compounds)
| Spectrum | Characteristic Peaks | Source/Comment |
| Infrared (IR) | ~2120 cm⁻¹ (strong, sharp) for the azide (-N₃) asymmetric stretch. ~1680-1700 cm⁻¹ for the carbonyl (C=O) stretch. | [2] |
| ¹H Nuclear Magnetic Resonance (NMR) | Predicted chemical shifts (CDCl₃): ~2.4 ppm (singlet, 3H, -CH₃), ~6.5-6.7 ppm (doublet, 1H, vinyl proton), ~7.2-7.5 ppm (multiplet, 4H, aromatic protons), ~7.6-7.8 ppm (doublet, 1H, vinyl proton). | Based on data for (E)-1-mesityl-3-(p-tolyl)prop-2-en-1-one.[3] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Predicted chemical shifts (CDCl₃): ~21 ppm (-CH₃), ~120-145 ppm (vinyl and aromatic carbons), ~170 ppm (carbonyl carbon). | Based on data for (E)-1-mesityl-3-(p-tolyl)prop-2-en-1-one.[3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step process starting from p-methylcinnamic acid. The general methodology for the synthesis of substituted cinnamoyl azides involves the conversion of the corresponding cinnamic acid to its acyl chloride, followed by reaction with an azide salt.[2]
Synthesis of p-Methyl-cinnamoyl Chloride
Reaction: p-Methylcinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form p-methylcinnamoyl chloride.
Experimental Protocol (General Procedure):
-
To a solution of p-methylcinnamic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and refluxed for a period to ensure complete conversion.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude p-methylcinnamoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound
Reaction: The freshly prepared p-methylcinnamoyl chloride is reacted with an azide salt, typically sodium azide (NaN₃), to yield this compound.
Experimental Protocol (General Procedure):
-
Dissolve the crude p-methylcinnamoyl chloride in a suitable solvent such as acetone or a biphasic system of water and an organic solvent.
-
Cool the solution to 0 °C and add a solution of sodium azide in water dropwise with vigorous stirring.
-
The reaction is typically stirred at low temperature for a few hours.
-
The product is then extracted with an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure to afford this compound.
Reactivity and Applications
The primary reactivity of this compound is centered around the acyl azide functionality, which is a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. This reactivity is harnessed in several important organic transformations.
Curtius Rearrangement
The most significant reaction of acyl azides is the Curtius rearrangement. Upon heating, this compound is expected to undergo rearrangement to form the corresponding isocyanate with the loss of nitrogen gas. The resulting p-methylcinnamoyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles.
Experimental Protocol (General Procedure for Curtius Rearrangement and Trapping):
-
A solution of this compound in an inert, high-boiling solvent (e.g., toluene, dioxane) is heated to reflux.
-
The progress of the reaction is monitored by the evolution of nitrogen gas.
-
To trap the in situ generated isocyanate, a nucleophile (e.g., an alcohol for carbamate formation, an amine for urea formation, or water for amine formation via a carbamic acid intermediate) is added to the reaction mixture.
-
After the reaction is complete, the product is isolated by standard workup procedures.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of p-Methyl-cinnamoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the comprehensive structure elucidation of p-Methyl-cinnamoyl Azide, a molecule of interest in organic synthesis and potential pharmaceutical applications. Through a meticulous combination of spectroscopic analysis and established synthetic protocols, this document provides a foundational understanding of its molecular framework. The presented data, experimental procedures, and logical workflows are intended to serve as a crucial resource for researchers engaged in related fields.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available p-methyl-cinnamic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by the introduction of the azide functionality.
Experimental Protocol: Synthesis of p-Methyl-cinnamoyl Chloride
A solution of p-methyl-cinnamic acid in a suitable anhydrous solvent, such as dichloromethane or benzene, is treated with a chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude p-methyl-cinnamoyl chloride, which can be used in the subsequent step without further purification.
Experimental Protocol: Synthesis of this compound
The crude p-methyl-cinnamoyl chloride is dissolved in an anhydrous aprotic solvent, such as acetone or tetrahydrofuran (THF). A solution of sodium azide (NaN₃) in a minimal amount of water or an organic solvent is then added dropwise to the acyl chloride solution at a reduced temperature (typically 0-5 °C) to control the exothermic reaction. The reaction mixture is stirred for a specified period, allowing for the nucleophilic substitution of the chloride by the azide ion. After the reaction is complete, the mixture is typically poured into cold water, and the resulting solid precipitate of this compound is collected by filtration, washed with water, and dried under vacuum.
Spectroscopic Characterization and Data Analysis
The definitive structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-α (vinylic) |
| ~7.4 | d | 2H | Ar-H (ortho to vinyl) |
| ~7.2 | d | 2H | Ar-H (meta to vinyl) |
| ~6.5 | d | 1H | H-β (vinylic) |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | C=O (azide) |
| ~145 | Ar-C (ipso to vinyl) |
| ~142 | C-β (vinylic) |
| ~131 | Ar-C (para to vinyl) |
| ~130 | Ar-CH (ortho to vinyl) |
| ~129 | Ar-CH (meta to vinyl) |
| ~120 | C-α (vinylic) |
| ~21 | -CH₃ |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most characteristic absorption band for an acyl azide is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2200 cm⁻¹.[1][2][3] Other significant peaks include the carbonyl (C=O) stretch of the acyl azide and the C=C stretching of the vinyl group and the aromatic ring.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2140 | Strong, Sharp | -N₃ (azide) asymmetric stretch |
| ~1680 | Strong | C=O (acyl azide) stretch |
| ~1625 | Medium | C=C (vinylic) stretch |
| ~1600, ~1490 | Medium-Weak | C=C (aromatic) stretch |
| ~980 | Strong | =C-H (trans-vinylic) bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₉N₃O), the expected molecular weight is approximately 187.20 g/mol .[4] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 187. A characteristic fragmentation pattern for acyl azides involves the loss of a nitrogen molecule (N₂), leading to the formation of an isocyanate intermediate.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 187 | Molecular ion [M]⁺ |
| 159 | [M - N₂]⁺ (Isocyanate fragment) |
| 131 | [M - N₂ - CO]⁺ |
| 116 | [C₉H₈]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Workflow and Logical Relationships
The structure elucidation process follows a logical workflow, beginning with the synthesis of the target compound and culminating in its comprehensive spectroscopic characterization.
Caption: Synthesis and Spectroscopic Analysis Workflow.
The Curtius Rearrangement: A Key Reaction Pathway
This compound serves as a precursor for the Curtius rearrangement, a thermally or photochemically induced reaction that converts an acyl azide to an isocyanate with the loss of nitrogen gas.[5][6] This rearrangement is a powerful tool in organic synthesis for the preparation of amines, urethanes, and ureas. The isocyanate intermediate can be trapped by various nucleophiles.
Caption: The Curtius Rearrangement Pathway.
This guide provides a comprehensive overview of the essential data and methodologies required for the robust structure elucidation of this compound. The detailed protocols and tabulated spectral data serve as a practical reference for researchers, facilitating further investigation and application of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H9N3O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 2g | forenap [forenap.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of p-Methyl-cinnamoyl Azide: A Technical Overview
This guide provides a detailed analysis of the spectroscopic characteristics of p-Methyl-cinnamoyl Azide, a compound of interest in organic synthesis. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported data for structurally similar compounds with established principles of spectroscopic interpretation to present a comprehensive profile. The methodologies for its synthesis and subsequent analysis are also detailed.
Molecular Structure and Properties
-
IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoyl azide
-
Molecular Formula: C₁₀H₉N₃O[1]
-
Molecular Weight: 187.20 g/mol [1]
-
Appearance: Expected to be a solid, likely white to pale yellow, based on related cinnamoyl derivatives.[2]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analogous compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | H-α (vinylic) |
| ~7.4 - 7.5 | d | 2H | H-2, H-6 (aromatic) |
| ~7.2 - 7.3 | d | 2H | H-3, H-5 (aromatic) |
| ~6.4 - 6.5 | d | 1H | H-β (vinylic) |
| 2.3 - 2.4 | s | 3H | -CH₃ (methyl) |
Solvent: CDCl₃. The chemical shifts are estimations based on data for methyl 4-methylcinnamate and other cinnamoyl derivatives.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | C=O (carbonyl) |
| ~145 - 150 | C-β (vinylic) |
| ~140 - 145 | C-4 (aromatic, substituted) |
| ~130 - 135 | C-1 (aromatic, substituted) |
| ~129 - 130 | C-3, C-5 (aromatic) |
| ~128 - 129 | C-2, C-6 (aromatic) |
| ~115 - 120 | C-α (vinylic) |
| ~21 - 22 | -CH₃ (methyl) |
Solvent: CDCl₃. The chemical shifts are estimations based on data for related cinnamate compounds.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2120 - 2160 | N₃ stretch (characteristic strong band for azides)[3][4] |
| ~1680 - 1700 | C=O stretch (conjugated acyl azide) |
| ~1620 - 1640 | C=C stretch (alkene) |
| ~1600, ~1510 | C=C stretch (aromatic) |
| ~970 - 990 | =C-H bend (trans-alkene) |
The azide stretching frequency is a key diagnostic peak and is expected to be prominent.[3][4]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion | Notes |
| 187 | [M]⁺ (Molecular Ion) | The parent ion corresponding to C₁₀H₉N₃O. |
| 159 | [M - N₂]⁺ | Loss of a molecule of nitrogen is a characteristic primary fragmentation pathway for azides, leading to a nitrene intermediate which may rearrange.[5] |
| 131 | [M - N₂ - CO]⁺ or [p-methylstyryl]⁺ | Subsequent loss of carbon monoxide from the [M - N₂]⁺ fragment. |
| 117 | [p-tolyl]⁺ | Cleavage of the propenoyl side chain. |
| 91 | [Tropylium ion]⁺ | A common rearrangement product for toluene and its derivatives. |
Ionization Method: Electron Ionization (EI). Fragmentation patterns for aryl azides can be complex.[5]
Experimental Protocols
The following section outlines the probable synthetic route and methods for spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis is typically a two-step process starting from p-methyl-cinnamic acid:
-
Formation of p-Methyl-cinnamoyl Chloride:
-
p-Methyl-cinnamic acid is dissolved in a suitable inert solvent such as dichloromethane (DCM) or toluene.
-
An excess of a chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at 0 °C.[6]
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used.
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude p-methyl-cinnamoyl chloride, which is often used in the next step without further purification.
-
-
Formation of this compound:
-
The crude p-methyl-cinnamoyl chloride is dissolved in a polar aprotic solvent like acetone or tetrahydrofuran (THF).
-
A solution of sodium azide (NaN₃) in water is added dropwise to the solution of the acyl chloride at 0 °C with vigorous stirring.
-
The reaction is typically rapid. After addition, the mixture is stirred for an additional 1-2 hours at room temperature.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the this compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectral data would be collected on a mass spectrometer, likely using electron ionization (EI) to observe the fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Visualized Experimental Workflow
Caption: Synthetic and analytical workflow for this compound.
References
- 1. This compound | C10H9N3O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Cinnamoyl Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamoyl azides represent a fascinating and historically significant class of organic compounds. As derivatives of cinnamic acid, a naturally occurring aromatic acid, they possess a unique combination of a reactive azide functional group and a conjugated cinnamoyl scaffold. This structure has made them valuable intermediates in organic synthesis and versatile tools in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of cinnamoyl azides, with a focus on experimental details and their relevance to researchers in the chemical and biomedical sciences.
Discovery and Historical Context: The Curtius Rearrangement
The story of cinnamoyl azides is intrinsically linked to the discovery of the Curtius rearrangement , a cornerstone reaction in organic chemistry. In the 1890s, German chemist Theodor Curtius reported that acyl azides, when heated, undergo a rearrangement to form isocyanates with the loss of nitrogen gas.[1][2][3] This reaction provided a new and versatile method for the conversion of carboxylic acids to amines and their derivatives.
While Curtius's initial work focused on simpler aliphatic and aromatic acyl azides, the application of this reaction to α,β-unsaturated systems like cinnamoyl chloride to form cinnamoyl azide soon followed. Though a singular "discovery" paper for cinnamoyl azide is not readily identifiable in the early literature, its synthesis falls under the general principles established by Curtius. The reaction of cinnamoyl chloride with an azide salt, such as sodium azide, provides a straightforward route to this reactive intermediate.
The Curtius rearrangement of cinnamoyl azide itself leads to the formation of cinnamoyl isocyanate, a highly reactive species that can be trapped with various nucleophiles to generate a range of cinnamoyl derivatives, including ureas, carbamates, and amides. This reactivity forms the basis of many of the synthetic applications of cinnamoyl azides.
Synthesis of Cinnamoyl Azides: Experimental Protocols
The synthesis of cinnamoyl azides is typically a two-step process starting from cinnamic acid. The first step involves the conversion of the carboxylic acid to a more reactive acylating agent, most commonly cinnamoyl chloride. The subsequent reaction with an azide source then yields the desired cinnamoyl azide.
Synthesis of trans-Cinnamoyl Chloride
trans-Cinnamoyl chloride is a common precursor for the synthesis of trans-cinnamoyl azide. A typical laboratory-scale procedure is as follows:
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place trans-cinnamic acid.
-
Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).
-
Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The reaction progress can be monitored by the dissolution of the solid cinnamic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude trans-cinnamoyl chloride, a pale yellow solid or oil, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Synthesis of trans-Cinnamoyl Azide
The conversion of trans-cinnamoyl chloride to trans-cinnamoyl azide is achieved by nucleophilic acyl substitution with an azide salt.
Methodology:
-
Dissolve the crude or purified trans-cinnamoyl chloride in a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of sodium azide (NaN₃) in a minimal amount of water or, if using an organic solvent, a suspension of NaN₃.
-
Slowly add the sodium azide solution/suspension to the stirred solution of cinnamoyl chloride at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the solid trans-cinnamoyl azide by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or petroleum ether/ethyl acetate.
Physicochemical Properties and Characterization Data
trans-Cinnamoyl azide is a crystalline solid at room temperature. Its properties are summarized in the table below. Due to the potential for thermal decomposition, it should be handled with care and stored at low temperatures.
Table 1: Physicochemical and Spectroscopic Data for trans-Cinnamoyl Azide and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | UV-Vis (λmax, nm) (ε, M⁻¹cm⁻¹) | IR (ν, cm⁻¹) |
| trans-Cinnamoyl Azide | C₉H₇N₃O | 173.17 | 85-86 | 333 (500), 214 (10780) | ~2120 (N₃ stretch) |
| p-Chloro-trans-cinnamoyl Azide | C₉H₆ClN₃O | 207.62 | 138-139 | 346 (70), 250 (1380) | ~2120 (N₃ stretch) |
| p-Nitro-trans-cinnamoyl Azide | C₉H₆N₄O₃ | 218.17 | 117 | Not Reported | ~2120 (N₃ stretch) |
Note: Spectroscopic data can vary depending on the solvent and instrumentation. The IR stretching frequency for the azide group is a characteristic and strong absorption.
While experimental ¹H and ¹³C NMR data for the parent trans-cinnamoyl azide are not widely published, the expected chemical shifts can be predicted based on the structure and data from related compounds. The protons of the vinyl group would appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic protons would resonate in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, followed by the carbons of the aromatic ring and the vinyl group.
Key Reactions and Mechanistic Insights
The chemical reactivity of cinnamoyl azides is dominated by two main features: the Curtius rearrangement of the acyl azide and cycloaddition reactions involving the azide group.
The Curtius Rearrangement
As previously mentioned, the thermal or photochemical decomposition of cinnamoyl azide leads to the formation of cinnamoyl isocyanate via the Curtius rearrangement. The generally accepted mechanism is a concerted process where the cinnamoyl group migrates to the nitrogen atom with simultaneous expulsion of dinitrogen gas.
Caption: The concerted mechanism of the Curtius rearrangement.
Cycloaddition Reactions
The azide group in cinnamoyl azides can participate in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction allows for the efficient and specific formation of a stable triazole ring, linking the cinnamoyl moiety to another molecule containing an alkyne group. This has proven to be a powerful tool for bioconjugation and materials science.
Caption: The CuAAC "click" reaction of a cinnamoyl azide.
Applications in Research and Drug Development
The unique properties of cinnamoyl azides have led to their use in a variety of scientific disciplines, particularly in the fields of medicinal chemistry and chemical biology.
Synthesis of Bioactive Molecules
Cinnamoyl derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6] The cinnamoyl azide serves as a versatile precursor for the synthesis of a wide range of these derivatives. For example, the isocyanate generated from the Curtius rearrangement can react with various amines to produce a library of cinnamoyl ureas for structure-activity relationship (SAR) studies.
Bioorthogonal Chemistry and Chemical Probes
The ability of the azide group to undergo "click" chemistry has made cinnamoyl azides valuable as bioorthogonal reporters.[7] A cinnamoyl azide can be incorporated into a larger molecule, which is then introduced into a biological system. Subsequent reaction with a fluorescent or affinity-tagged alkyne allows for the visualization or isolation of the target molecule.[8]
Caption: Workflow for bioorthogonal labeling using a cinnamoyl azide probe.
Photoaffinity Labeling
Aryl azides are well-known photoaffinity labels.[9][10] Upon irradiation with UV light, they form highly reactive nitrenes that can covalently bind to nearby molecules, including the active sites of enzymes or receptors. While less common than simple aryl azides, cinnamoyl azides with their extended conjugation could potentially be used as photoreactive probes to identify the binding partners of cinnamoyl-based bioactive compounds.
Conclusion
From their theoretical conception within the framework of the Curtius rearrangement to their modern applications in click chemistry and drug discovery, cinnamoyl azides have proven to be a valuable class of chemical entities. Their straightforward synthesis and versatile reactivity make them accessible tools for a wide range of researchers. As the fields of chemical biology and medicinal chemistry continue to evolve, the unique properties of cinnamoyl azides are likely to be exploited in new and innovative ways, furthering our understanding of biological processes and aiding in the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Chemical Stability and Storage of p-Methyl-cinnamoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for p-Methyl-cinnamoyl Azide. The information presented herein is intended to ensure the safe handling, storage, and use of this compound in a laboratory setting, thereby preserving its integrity for research and development applications. This document details the compound's inherent stability characteristics, decomposition pathways, and recommended experimental protocols for its synthesis and handling.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C₁₀H₉N₃O. As an acyl azide, it is characterized by the presence of a reactive azide functional group attached to a carbonyl group, which in turn is part of a larger p-methyl-cinnamoyl scaffold.
| Property | Value |
| Chemical Name | (2E)-3-(4-methylphenyl)prop-2-enoyl azide |
| Synonyms | This compound |
| CAS Number | 24186-38-7 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Appearance | White solid (typical) |
Chemical Stability and Hazards
Organic azides, particularly acyl azides, are high-energy molecules and should be handled with caution due to their potential for explosive decomposition. The stability of this compound is influenced by several factors, including temperature, light, and the presence of incompatible materials.
Photochemical Stability: Acyl azides can be sensitive to light. Photolytic decomposition can lead to the formation of highly reactive nitrene intermediates. It is therefore recommended to store and handle this compound in the absence of direct light.
Incompatible Materials: this compound should be stored away from strong acids, bases, and reducing agents, as these can catalyze its decomposition. Contact with metals should also be avoided, as some metal azides are highly explosive.
General Handling Precautions: Due to its potential as an energetic material, this compound should always be handled in a well-ventilated fume hood, behind a safety shield.[3] Personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, must be worn.[3] It is prudent to work with the smallest quantities necessary for the experiment.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity and ensure the safety of this compound. Based on general guidelines for energetic compounds and chemical supplier recommendations, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | To minimize the rate of thermal decomposition. |
| Light | Store in an amber vial or a light-blocking container. | To prevent photochemical decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed container made of a compatible material (e.g., glass). Avoid metal containers or closures. | To prevent contamination and potential reactions. |
| Location | Store in a designated, well-ventilated area away from incompatible materials. | To ensure safety and prevent accidental reactions. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds via the reaction of p-methyl-cinnamoyl chloride with an azide salt, such as sodium azide. This is a standard method for the preparation of acyl azides.[4]
Materials:
-
p-Methyl-cinnamoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-methyl-cinnamoyl chloride in anhydrous acetone.
-
Cool the solution in an ice-water bath.
-
Slowly add a stoichiometric amount of sodium azide to the cooled, stirring solution. The addition should be done in small portions to control the reaction exotherm.
-
Continue stirring the reaction mixture at 0-5 °C for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.
-
The solid this compound is then collected by filtration, washed with cold water, and dried under vacuum.
Safety Note: This synthesis should be performed with extreme caution in a fume hood and behind a blast shield. Sodium azide is highly toxic and explosive.
Stability Testing Protocol (Conceptual)
A comprehensive stability testing protocol for this compound would involve subjecting the compound to various stress conditions and analyzing for degradation over time. This protocol is based on general principles for stability testing of energetic materials.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Differential Scanning Calorimetry (DSC) instrument.
-
Thermogravimetric Analysis (TGA) instrument.
-
Controlled environment chambers (for temperature and humidity).
-
Photostability chamber.
Procedure:
-
Initial Characterization: Analyze a freshly prepared and purified sample of this compound by HPLC to determine its initial purity and establish a reference chromatogram. Perform DSC and TGA to determine its melting point and decomposition temperature.
-
Long-Term Stability Study: Store samples of the azide at recommended storage conditions (e.g., 5 °C in the dark) and at ambient temperature (e.g., 25 °C / 60% RH). Withdraw aliquots at predetermined time points (e.g., 1, 3, 6, 12 months) and analyze by HPLC to quantify the remaining parent compound and identify any degradation products.
-
Accelerated Stability Study: Store samples at elevated temperatures (e.g., 40 °C / 75% RH). Analyze aliquots at shorter time intervals (e.g., 1, 2, 4, 6 weeks) by HPLC. The data can be used to predict the shelf-life under normal storage conditions.
-
Photostability Study: Expose a sample to a controlled light source (e.g., xenon lamp) in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC to assess the extent of photodegradation.
-
Forced Degradation Studies: Subject the azide to harsh conditions (e.g., strong acid, strong base, oxidizing agent, high heat) to intentionally induce degradation. This helps to identify potential degradation products and establish the degradation pathways.
Visualizations
Logical Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
Decomposition Pathway via Curtius Rearrangement
Caption: Thermal decomposition of this compound via the Curtius rearrangement.
References
An In-depth Technical Guide to the Solubility of p-Methyl-cinnamoyl Azide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of p-Methyl-cinnamoyl Azide, a compound of interest in organic synthesis and potential drug development scaffolds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a framework for data presentation and a theoretical basis for solubility prediction.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₀H₉N₃O. It belongs to the class of cinnamoyl azides, which are characterized by a cinnamoyl group attached to an azide moiety. These compounds are valuable intermediates in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles through Curtius rearrangement and cycloaddition reactions. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and application in subsequent chemical transformations.
Predicted Solubility Profile
In the absence of specific experimental data, the principle of "like dissolves like" can be used to predict the general solubility of this compound. The molecule possesses both polar (azide and carbonyl groups) and non-polar (phenyl ring and methyl group) regions.
-
Polar Solvents: The presence of the carbonyl and azide groups suggests that this compound will exhibit some solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, potentially leading to solubility in polar protic solvents like alcohols (e.g., ethanol, methanol), although the non-polar part of the molecule may limit this.
-
Non-polar Solvents: The aromatic ring and the methyl group contribute to the non-polar character of the molecule. Therefore, it is expected to have some degree of solubility in non-polar solvents like toluene, hexane, and diethyl ether.
A logical workflow for assessing the solubility of a new compound is presented below.
Caption: Workflow for Solubility Assessment.
Quantitative Solubility Data
The following table provides a structured format for presenting experimentally determined solubility data for this compound in various organic solvents at a standard temperature (e.g., 25 °C). This table is intended to be populated by researchers following the experimental protocols outlined in the subsequent section.
| Organic Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Data to be determined | Data to be determined | |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Data to be determined | Data to be determined | |
| Acetone | Ketone | 5.1 | Data to be determined | Data to be determined | |
| Acetonitrile | Nitrile | 5.8 | Data to be determined | Data to be determined | |
| Polar Protic Solvents | |||||
| Methanol | Alcohol | 5.1 | Data to be determined | Data to be determined | |
| Ethanol | Alcohol | 4.3 | Data to be determined | Data to be determined | |
| Isopropanol | Alcohol | 3.9 | Data to be determined | Data to be determined | |
| Non-polar Solvents | |||||
| Toluene | Aromatic Hydrocarbon | 2.4 | Data to be determined | Data to be determined | |
| Dichloromethane | Halogenated Hydrocarbon | 3.1 | Data to be determined | Data to be determined | |
| Diethyl Ether | Ether | 2.8 | Data to be determined | Data to be determined | |
| Hexane | Aliphatic Hydrocarbon | 0.1 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
4.2. Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
Caption: Shake-Flask Method Workflow.
4.3. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry (by creating a standard curve of absorbance vs. concentration) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
4.4. Safety Precautions
-
Organic azides can be energetic and potentially explosive, especially upon heating or shock. Handle this compound with appropriate care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not yet available, the provided experimental protocol for the shake-flask method offers a robust approach for researchers to generate reliable solubility data. The structured data table and the theoretical predictions based on molecular structure will aid in the systematic investigation and application of this compound in various research and development endeavors.
Potential Research Areas for p-Methyl-cinnamoyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Methyl-cinnamoyl azide is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its reactivity, primarily driven by the acyl azide functionality, opens avenues for the creation of a diverse range of molecular scaffolds. This technical guide explores the synthesis, key reactions, and potential research applications of this compound, providing detailed experimental protocols and highlighting areas ripe for further investigation. The core utility of this compound lies in its ability to undergo the Curtius rearrangement, generating an isocyanate intermediate that can be trapped with various nucleophiles to yield valuable organic molecules, including amines, carbamates, and ureas. Furthermore, the vinyl azide character of the parent compound and its derivatives suggests possibilities for cycloaddition reactions, leading to the synthesis of novel heterocyclic systems. This guide aims to serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this compound in drug discovery and materials science.
Introduction
This compound, with the chemical formula C10H9N3O, is an organic compound that belongs to the class of acyl azides.[1] These compounds are characterized by the presence of the -CON3 functional group. The primary interest in this compound stems from its utility as a precursor in the Curtius rearrangement, a powerful transformation for the synthesis of amines and their derivatives with one less carbon atom than the starting carboxylic acid.[2] The presence of the p-methylphenyl group can influence the electronic properties and steric hindrance of the molecule, potentially modulating its reactivity and the properties of its derivatives. This guide will delve into the synthesis of this compound and explore its application in generating diverse chemical entities with potential biological activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of p-methylcinnamic acid, followed by its conversion to an acyl chloride, and finally, the reaction with an azide salt.
Synthesis of p-Methylcinnamic Acid
p-Methylcinnamic acid can be synthesized via a Knoevenagel condensation reaction between p-tolualdehyde and malonic acid, using a base as a catalyst.[3]
Experimental Protocol:
-
Reagents: p-Tolualdehyde, malonic acid, pyridine, piperidine.
-
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.[3]
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain p-methylcinnamic acid.
-
The crude product can be recrystallized from ethanol to afford pure p-methylcinnamic acid.[4]
-
Synthesis of p-Methyl-cinnamoyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride.
Experimental Protocol:
-
Reagents: p-Methylcinnamic acid, thionyl chloride (SOCl2), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend p-methylcinnamic acid in an excess of thionyl chloride.
-
Add a few drops of DMF as a catalyst.[5]
-
Heat the mixture at reflux for 2-3 hours until the evolution of HCl and SO2 gases ceases.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude p-methyl-cinnamoyl chloride can be used in the next step without further purification.
-
Synthesis of this compound
The final step involves the reaction of the acyl chloride with an azide salt.
Experimental Protocol:
-
Reagents: p-Methyl-cinnamoyl chloride, sodium azide (NaN3), acetone, water.
-
Procedure:
-
Dissolve p-methyl-cinnamoyl chloride in acetone and cool the solution to 0 °C in an ice bath.
-
Separately, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it dropwise to the cooled acetone solution of the acyl chloride with vigorous stirring.[6]
-
Continue stirring at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a large volume of ice-water to precipitate the this compound.
-
Filter the white solid, wash with cold water, and dry it carefully under vacuum at a low temperature. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.
-
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and expected spectral data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C10H9N3O | [1] |
| Molecular Weight | 187.20 g/mol | [1] |
| Appearance | White solid | [1] |
| CAS Number | 24186-38-7 | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.6-7.2 (m, 5H, Ar-H and C=CH-CO), δ 6.4 (d, 1H, Ar-CH=C), δ 2.4 (s, 3H, CH₃) | [7][8] |
| ¹³C NMR (CDCl₃, ppm) | δ ~170 (C=O), δ ~145-125 (Ar-C and C=C), δ ~21 (CH₃) | [7][8] |
| IR (KBr, cm⁻¹) | ~2140 (N₃ stretch), ~1680 (C=O stretch), ~1600 (C=C stretch) | [9] |
| Mass Spec. (EI, m/z) | 187 [M]⁺, 159 [M-N₂]⁺, 131 [M-N₂-CO]⁺ | [10] |
Note: The NMR data are estimations based on similar cinnamoyl compounds. Actual values may vary.
Potential Research Areas and Applications
The synthetic versatility of this compound makes it a valuable tool in several research areas.
Curtius Rearrangement and Synthesis of Bioactive Molecules
The most prominent reaction of this compound is the Curtius rearrangement, which proceeds through a highly reactive isocyanate intermediate. This intermediate can be trapped by various nucleophiles to synthesize a range of compounds.[2][11][12]
Experimental Protocol (General for Curtius Rearrangement):
-
Reagents: this compound, inert solvent (e.g., toluene, benzene), nucleophile (e.g., water, alcohol, amine).
-
Procedure:
-
Dissolve this compound in an inert, dry solvent.
-
Heat the solution to reflux (typically 80-110 °C) to induce the rearrangement to p-methyl-cinnamoyl isocyanate with the evolution of nitrogen gas.[1]
-
After the evolution of gas ceases, cool the reaction mixture.
-
Add the desired nucleophile (e.g., an alcohol for carbamate synthesis, an amine for urea synthesis).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product can be isolated by standard workup procedures, such as extraction and chromatography.
-
This pathway allows for the synthesis of:
-
Primary Amines: By trapping the isocyanate with water, followed by decarboxylation.
-
Carbamates: By reacting the isocyanate with alcohols.[13][14][15] These can serve as protecting groups or as bioactive molecules themselves.
-
Ureas: By reacting the isocyanate with primary or secondary amines.[15][16][17] Urea derivatives are known to exhibit a wide range of biological activities.
References
- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric study of aliphatic alpha-carbonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new cinnamoyl-amino acid conjugates and in vitro cytotoxicity and genotoxicity studies [openaccess.marmara.edu.tr]
- 13. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 14. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 15. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 17. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Polymer Modification using p-Methyl-cinnamoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methyl-cinnamoyl azide is a chemical compound with potential applications in polymer modification.[1][2] Its structure combines a cinnamoyl group, known for its photocrosslinking capabilities, and an azide group, which can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate.[1][3] This dual functionality makes it a versatile tool for crosslinking and functionalizing a wide range of polymers.
The cinnamoyl moiety can participate in [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane rings and subsequent polymer crosslinking.[3][4] This photoreactivity is reversible, with different wavelengths of UV light promoting either crosslinking or cleavage of the cyclobutane rings.[3]
The azide group, on the other hand, can be activated by heat or UV light to release nitrogen gas and generate a nitrene.[1][5] This nitrene is a highly reactive species capable of inserting into C-H bonds, C=C bonds, and other functional groups present in a polymer backbone, leading to covalent crosslinking or surface modification.[5][6]
These modification strategies can significantly alter the physicochemical properties of polymers, including their mechanical strength, thermal stability, solubility, and surface characteristics. Such modifications are of great interest in various fields, including the development of biomaterials, drug delivery systems, and advanced functional materials.[7][8]
Synthesis of this compound
A general and effective method for synthesizing cinnamoyl azides involves a two-step process starting from the corresponding cinnamic acid.[9][10]
Protocol 2.1: Synthesis of p-Methyl-cinnamoyl Chloride [10]
-
In a three-neck flask under magnetic stirring, dissolve 1 gram of p-methyl-cinnamic acid in 10 mL of dichloromethane at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add 5 mL of thionyl chloride dropwise over 30 minutes, ensuring the temperature remains low.
-
After the initial addition, add another 3 mL of thionyl chloride over 15 minutes to ensure complete conversion to the acid chloride.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the excess thionyl chloride and solvent can be removed under reduced pressure to yield p-methyl-cinnamoyl chloride.
Protocol 2.2: Synthesis of this compound [9]
-
Dissolve the synthesized p-methyl-cinnamoyl chloride in a suitable solvent like acetone.
-
In a separate flask, prepare a solution of sodium azide in water.
-
Slowly add the sodium azide solution to the p-methyl-cinnamoyl chloride solution while stirring vigorously at a low temperature (e.g., in an ice bath).
-
Continue stirring for a few hours to allow the reaction to complete.
-
Pour the reaction mixture into ice water to precipitate the this compound.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
Safety Note: Organic azides can be explosive, especially when heated or subjected to shock. Handle with extreme care and use appropriate safety precautions, including a safety shield.
Polymer Modification Protocols
The following are generalized protocols for modifying polymers with this compound. The specific conditions, such as solvent, temperature, and reaction time, will need to be optimized for the particular polymer being modified.
Photocrosslinking via the Cinnamoyl Group
This method is suitable for polymers that are soluble and can be cast into films or coatings.
Protocol 3.1.1: Functionalization of Hydroxyl-Containing Polymers
-
Dissolve the hydroxyl-terminated polymer (e.g., polyvinyl alcohol, hydroxyl-terminated polybutadiene) in a suitable dry solvent (e.g., THF, DMF).[11]
-
Add an appropriate amount of this compound to the polymer solution. The molar ratio of azide to hydroxyl groups will determine the degree of functionalization.
-
If necessary, add a non-nucleophilic base (e.g., pyridine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature or slightly elevated temperatures until the desired degree of functionalization is achieved. Monitor the reaction using FTIR by observing the appearance of the azide peak (~2130 cm⁻¹) and the ester carbonyl peak (~1720 cm⁻¹).
-
Precipitate the functionalized polymer in a non-solvent (e.g., methanol, water) to remove unreacted this compound and other reagents.
-
Dry the polymer under vacuum.
-
Dissolve the functionalized polymer in a suitable solvent and cast a thin film on a substrate.
-
Expose the film to UV radiation (typically > 260 nm) to induce photocrosslinking.[3] The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking.
Thermal Crosslinking via the Azide Group
This method is applicable to a wide range of polymers and can be performed in solution or in the melt phase.
Protocol 3.2.1: Crosslinking in Solution
-
Dissolve the polymer to be modified in a high-boiling point, inert solvent (e.g., dichlorobenzene, NMP).
-
Add this compound to the polymer solution. The amount will depend on the desired crosslinking density.
-
Heat the reaction mixture to a temperature that induces the decomposition of the azide group (typically > 150 °C), initiating the nitrene insertion and crosslinking reactions.[1][12]
-
The crosslinked polymer may precipitate from the solution as it becomes insoluble.
-
Cool the mixture, and isolate the crosslinked polymer by filtration.
-
Wash the polymer with a suitable solvent to remove any unreacted reagents and solvent residues.
-
Dry the crosslinked polymer under vacuum.
Protocol 3.2.2: Melt Blending
-
Physically blend the polymer with this compound using a suitable method (e.g., ball milling, solution casting followed by solvent evaporation).
-
Process the blend in a melt extruder or a heated press at a temperature above the melting point of the polymer and the decomposition temperature of the azide.
-
The nitrene generated in situ will react with the polymer chains, leading to crosslinking.
Characterization of Modified Polymers
The successful modification of the polymer can be confirmed by various analytical techniques.
| Technique | Expected Observations | Reference |
| FTIR Spectroscopy | - Appearance of a characteristic azide peak around 2130 cm⁻¹ after functionalization.- Disappearance or reduction of the azide peak after thermal or photochemical treatment.- Changes in the C-H stretching and bending regions upon nitrene insertion. | [13][14] |
| ¹H and ¹³C NMR Spectroscopy | - Appearance of new signals corresponding to the p-methyl-cinnamoyl group attached to the polymer backbone.- Broadening of NMR signals after crosslinking due to restricted chain mobility. | [1][13] |
| Gel Permeation Chromatography (GPC) | - An increase in the molecular weight and a broadening of the molecular weight distribution after modification and crosslinking. | [14] |
| Differential Scanning Calorimetry (DSC) | - A shift in the glass transition temperature (Tg) of the polymer, which typically increases with the degree of crosslinking. | [15] |
| Thermogravimetric Analysis (TGA) | - An increase in the thermal stability of the crosslinked polymer compared to the unmodified polymer. | [13] |
| Solubility Tests | - A decrease in solubility or complete insolubility of the polymer in solvents in which the unmodified polymer is soluble, indicating successful crosslinking. | [5] |
Quantitative Data Summary
The following table summarizes typical quantitative data from studies on polymer modification using azide compounds, which can serve as a reference for expected outcomes when using this compound.
| Polymer System | Modification Method | Degree of Functionalization / Crosslinking | Change in Property | Reference |
| Polyvinyl Chloride (PVC) | Azidation with Sodium Azide | 4% and 10% azide groups | Increased thermal stability observed by TGA. | [13] |
| Polymers of Intrinsic Microporosity (PIMs) | Thermal Crosslinking of Azide-Modified PIMs | Varied by temperature (150-300 °C) | Increased gas permeability with minimal change in selectivity. | [1][12] |
| Poly(ethylene glycol) (PEG) | Azidation of terminal hydroxyl groups | >99% substitution | Altered melting temperature and crystallinity. | [16] |
| Hydroxyl-Terminated Polybutadiene (HTPB) | Reaction with an energetic azide plasticizer | - | Formation of branched structures and an increase in molar mass. | [17][18] |
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for polymer modification.
Caption: Crosslinking mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamoyl functionalization and photo-crosslinking of PEtOx-based nanofibres to obtain aqueous stability [biblio.ugent.be]
- 5. Poly(glycidyl azide) as Photo-Crosslinker for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Chemical Modifications and Applications of Hydroxyl-Terminated Polybutadiene [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for p-Methyl-cinnamoyl Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of p-Methyl-cinnamoyl Azide being used in click chemistry applications. The following application notes and protocols are based on the general principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and are intended to serve as a guide for researchers to develop their own specific applications for this and similar acyl azides. The provided data and protocols are illustrative.
Introduction to this compound in Click Chemistry
This compound is an organic compound that possesses an acyl azide functional group. This functional group makes it a suitable partner for click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Click chemistry is a class of reactions that are rapid, efficient, and highly specific, making them ideal for applications in drug discovery, bioconjugation, and materials science.[2][] The reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[2][4]
The p-methyl-cinnamoyl moiety may confer specific properties to the resulting triazole product, such as influencing its pharmacokinetic profile, binding affinity to biological targets, or material properties. While direct applications are not documented, its structural similarity to other cinnamoyl compounds that have been used in cycloaddition reactions suggests its potential utility.[5]
Potential Applications
Based on the principles of click chemistry, this compound could be utilized in a variety of applications, including:
-
Bioconjugation: Linking the p-methyl-cinnamoyl moiety to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with a terminal alkyne. This can be used for labeling, tracking, or altering the function of these biomolecules.
-
Drug Discovery: As a building block in the synthesis of novel small molecules. The triazole ring formed in the click reaction can act as a stable linker or as a pharmacophore itself.
-
Materials Science: Incorporation into polymers or other materials to modify their properties.
Experimental Protocols
The following are generalized protocols for the use of an acyl azide like this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization of these protocols for specific substrates and applications is highly recommended.
General Protocol for CuAAC Reaction in Organic Solvents
This protocol is suitable for the reaction of this compound with an alkyne-containing small molecule in an organic solvent.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in a minimal amount of water.
-
Add the copper sulfate/sodium ascorbate solution to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be quenched with water and the product extracted with an appropriate organic solvent.
-
Purify the product by column chromatography.
Protocol for Bioconjugation to an Alkyne-Modified Protein
This protocol provides a general method for conjugating this compound to a protein that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound stock solution in a water-miscible organic solvent (e.g., DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Aminoguanidine (optional, to minimize oxidative damage)
Procedure:
-
To the solution of the alkyne-modified protein, add the this compound stock solution to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
Add aminoguanidine (if used) to a final concentration of 1 mM.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand (a 1:5 molar ratio is common).[6]
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.[6]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to minimize protein degradation.
-
The labeled protein can be purified from excess reagents using size-exclusion chromatography, dialysis, or ultrafiltration.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical click reaction between this compound and a model alkyne. This data is for exemplary purposes only and has not been derived from actual experiments.
Table 1: Reaction Conditions and Yields for a Model CuAAC Reaction
| Entry | Alkyne (equiv.) | This compound (equiv.) | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 5 mol% CuSO₄, 10 mol% NaAsc | t-BuOH/H₂O (1:1) | 2 | 95 |
| 2 | 1.0 | 1.1 | 5 mol% CuI | THF | 4 | 88 |
| 3 | 1.0 | 1.1 | 1 mol% [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1 | 98 |
Table 2: Comparison of Catalytic Systems for a Model Bioconjugation
| Entry | Protein-Alkyne (µM) | This compound (µM) | Catalyst System | Ligand | Conversion (%) |
| 1 | 10 | 200 | 100 µM CuSO₄, 1 mM NaAsc | None | <10 |
| 2 | 10 | 200 | 100 µM CuSO₄, 1 mM NaAsc | 500 µM THPTA | >90 |
| 3 | 10 | 200 | 100 µM CuI | None | 25 |
Visualizations
General Workflow for CuAAC Reaction
Caption: General workflow for the CuAAC reaction.
Signaling Pathway Analogy: Bio-orthogonal Labeling
Caption: Bio-orthogonal labeling workflow.
Logical Relationship of CuAAC Components
Caption: Key components of the CuAAC reaction.
References
Application Notes and Protocols: p-Methyl-cinnamoyl Azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of p-Methyl-cinnamoyl Azide in bioconjugation techniques. While direct literature on the bioconjugation applications of this compound is limited, its utility can be inferred from the well-established reactivity of the azide functional group. The azide moiety is a versatile handle for covalent modification of biomolecules through bioorthogonal reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.
The p-methyl-cinnamoyl group may offer unique properties to the resulting bioconjugates. The cinnamoyl moiety is found in various natural products and has been explored for its biological activities.[1][2] The para-methyl substitution can potentially enhance stability, and modulate pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[3] This makes this compound a potentially valuable reagent in drug discovery and development for creating novel antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.
Key Bioconjugation Techniques
Two primary bioorthogonal reactions are suitable for this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is known for its high efficiency, specificity, and biocompatibility under aqueous conditions.[4][5][6]
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming a stable amide bond. It is a metal-free alternative to CuAAC, which can be advantageous when copper toxicity is a concern.[][8]
Quantitative Data Summary
The following table summarizes typical quantitative data for the two recommended bioconjugation methods. Please note that these are general values, and specific results with this compound may vary depending on the biomolecule and reaction conditions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation | Reference(s) |
| Reaction Yield | Typically >90% (near quantitative) | High (often >80%) | [6], |
| Reaction Rate Constant (k) | 1 to 106 M-1s-1 (with copper catalyst) | 10-3 M-1s-1 (can be slow) | [9] |
| Required Reactant Concentration | Micromolar (µM) to millimolar (mM) | Micromolar (µM) to millimolar (mM) | [10],[11] |
| Reaction Time | 30 minutes to a few hours | Several hours to overnight | [5],[8] |
| Optimal pH | 7-9 | ~7.4 (physiological) | [12],[] |
| Temperature | Room temperature or 4°C | Room temperature | [12],[9] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 10-100 µM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Solution of the alkyne-modified biomolecule.
-
This compound stock solution (to a final concentration of 100-500 µM).
-
Copper(II) Sulfate stock solution (to a final concentration of 50-100 µM).
-
Ligand stock solution (to a final concentration of 250-500 µM).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the solution by inverting the tube several times.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and copper catalyst.
-
Protocol 2: Staudinger Ligation
This protocol outlines the conjugation of a phosphine-modified biomolecule with this compound.
Materials:
-
Phosphine-modified biomolecule (e.g., protein with incorporated phosphine-lysine)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the phosphine-modified biomolecule in the reaction buffer to a final concentration of 10-100 µM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the solution of the phosphine-modified biomolecule.
-
Add the this compound stock solution to a final concentration of 100-500 µM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the bioconjugate using a suitable method to remove unreacted starting materials and byproducts.
-
Visualizations
Caption: Workflow for CuAAC using this compound.
Caption: Workflow for Staudinger Ligation with this compound.
Caption: Conceptual pathway for an ADC with a p-Methyl-cinnamoyl payload.
References
- 1. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. tandfonline.com [tandfonline.com]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-Crosslinking with p-Methyl-cinnamoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of p-Methyl-cinnamoyl Azide as a photo-crosslinking agent. This reagent is valuable for covalently capturing transient and stable molecular interactions, a critical step in drug discovery and proteomics research.
Introduction
This compound is a hetero-bifunctional crosslinking agent. Upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate. This intermediate can then form covalent bonds with nearby molecules, effectively "trapping" interaction partners. This technique is particularly useful for identifying protein-protein, protein-nucleic acid, and protein-small molecule interactions within native biological contexts.
Principle of Photo-Crosslinking
The photo-crosslinking process using this compound involves a two-step mechanism. First, the azide group is activated by UV light to generate a highly reactive nitrene intermediate, releasing nitrogen gas in the process. Subsequently, this nitrene intermediate rapidly reacts with a variety of chemical bonds in proximity, including C-H, N-H, and O-H bonds, forming stable covalent crosslinks.
Data Presentation
The efficiency of photo-crosslinking is dependent on several factors. The following table summarizes key parameters that require optimization for successful crosslinking experiments using aryl azides like this compound.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 µM - 1 mM | Optimal concentration should be determined empirically to balance crosslinking efficiency with potential non-specific labeling and protein aggregation. |
| UV Irradiation Wavelength | 254 - 365 nm | Shorter wavelengths (254-275 nm) are generally more efficient for simple aryl azides, while longer wavelengths (300-365 nm) can be used to minimize potential damage to biological samples.[1][2] |
| UV Irradiation Time | 5 - 30 minutes | Dependent on the intensity of the UV source and the distance to the sample. Time courses are recommended to find the optimal exposure time.[1] |
| Buffer Conditions | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target for reaction with the crosslinker. |
| Additives to Avoid | Reducing agents (e.g., DTT, β-mercaptoethanol) | These agents can reduce the azide group, rendering it inactive for photo-crosslinking.[1] |
Experimental Protocols
The following are generalized protocols for in vitro and in-cell photo-crosslinking using this compound. Note: These protocols provide a starting point, and optimization of reagent concentrations, incubation times, and irradiation conditions is critical for each specific application.
Protocol 1: In Vitro Photo-Crosslinking of Purified Proteins
Objective: To identify direct interaction partners of a purified protein of interest (bait protein).
Materials:
-
Purified bait protein and potential prey protein(s)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV lamp (e.g., 365 nm)
-
Microcentrifuge tubes
-
SDS-PAGE analysis reagents and equipment
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to prepare a 10-100 mM stock solution. Store protected from light at -20°C.
-
Reaction Setup: In a microcentrifuge tube, combine the bait and prey proteins in an appropriate amine-free buffer.
-
Add Crosslinker: Add the this compound stock solution to the protein mixture to achieve the desired final concentration (e.g., starting with 100 µM). The final DMSO concentration should be kept low (<5%) to avoid affecting protein structure.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature in the dark to allow for the binding of the crosslinker to the bait protein (if it has a reactive group for initial attachment) or for it to be in proximity to interacting molecules.
-
UV Irradiation: Place the open microcentrifuge tube on ice and irradiate with a UV lamp at a close distance for 5-30 minutes. Perform a time-course experiment to determine the optimal irradiation time.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to scavenge any unreacted crosslinker.
-
Analysis: Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting to observe the formation of higher molecular weight complexes.
Protocol 2: In-Cell Photo-Crosslinking
Objective: To capture protein interactions within a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
PBS (amine-free)
-
UV lamp (e.g., 365 nm)
-
Cell lysis buffer
-
Protease inhibitors
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Crosslinker Addition: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration (e.g., starting with 100 µM). Incubate the cells for a period (e.g., 1-4 hours) to allow for cell penetration of the crosslinker.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove excess crosslinker from the medium.
-
UV Irradiation: With a thin layer of PBS covering the cells, place the culture dish on ice and irradiate with a UV lamp for 5-20 minutes.
-
Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Analysis: The resulting cell lysate containing crosslinked protein complexes can be analyzed by various methods, including immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting proteins.
Mandatory Visualizations
Caption: Workflow for a typical photo-crosslinking experiment.
Caption: Mechanism of nitrene formation and subsequent crosslinking.
References
- 1. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
Application Notes and Protocols: p-Methyl-cinnamoyl Azide as a Precursor for Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methyl-cinnamoyl azide is a versatile chemical intermediate primarily utilized as a precursor for the synthesis of p-methylstyryl isocyanate through the Curtius rearrangement. This reaction provides a valuable route to isocyanates, which are key building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The isocyanate functional group is highly reactive and can be readily converted into various derivatives such as ureas, carbamates, and amides, making it a critical synthon in medicinal chemistry and drug development.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[1][2] This rearrangement proceeds with retention of the stereochemistry of the migrating group, a key feature for the synthesis of chiral molecules.[2]
These application notes provide detailed protocols for the synthesis of this compound, its conversion to p-methylstyryl isocyanate, and the subsequent trapping of the isocyanate to form a stable carbamate derivative.
Chemical Profile and Properties
A summary of the key chemical properties of the involved compounds is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Key IR Peaks (cm⁻¹) (Predicted) |
| p-Methylcinnamic acid | C₁₀H₁₀O₂ | 162.19 | White to off-white solid | 2500-3300 (O-H), 1680 (C=O), 1605 (C=C) |
| p-Methyl-cinnamoyl chloride | C₁₀H₉ClO | 180.63 | Yellowish solid or liquid | 1770 (C=O), 1600 (C=C) |
| This compound | C₁₀H₉N₃O | 187.20 | Colorless to pale yellow solid | 2140 (N₃), 1690 (C=O), 1600 (C=C) |
| p-Methylstyryl isocyanate | C₁₀H₉NO | 159.19 | Colorless to yellow liquid | 2270 (N=C=O), 1600 (C=C) |
| Methyl (E)-(4-methylstyryl)carbamate | C₁₂H₁₅NO₂ | 205.25 | White to off-white solid | 3300 (N-H), 1720 (C=O), 1600 (C=C) |
Experimental Protocols
Safety Precautions: Acyl azides are potentially explosive and should be handled with care. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Heating of acyl azides should be done behind a blast shield.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from p-methylcinnamic acid via the corresponding acyl chloride.
Step 1a: Synthesis of p-Methyl-cinnamoyl Chloride
-
Materials: p-Methylcinnamic acid, thionyl chloride (SOCl₂), dry toluene, rotary evaporator.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend p-methylcinnamic acid (1.0 eq) in dry toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude p-methyl-cinnamoyl chloride, which can be used in the next step without further purification.
-
Step 1b: Synthesis of this compound
-
Materials: p-Methyl-cinnamoyl chloride, sodium azide (NaN₃), dry acetone, ice bath, separatory funnel, sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the crude p-methyl-cinnamoyl chloride (1.0 eq) in dry acetone.
-
In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it to the acetone solution.
-
Cool the reaction mixture to 0-5 °C in an ice bath and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<40 °C) to yield this compound.
-
Expected Yield: 80-90% over two steps.
Characterization Data (Predicted based on analogous compounds):
-
IR (KBr, cm⁻¹): ~2140 (strong, N₃ stretch), ~1690 (strong, C=O stretch), ~1600 (C=C stretch).
-
¹H NMR (CDCl₃, δ ppm): ~7.6 (d, 1H, J ≈ 15 Hz, vinylic H), ~7.4 (d, 2H, J ≈ 8 Hz, aromatic H), ~7.2 (d, 2H, J ≈ 8 Hz, aromatic H), ~6.4 (d, 1H, J ≈ 15 Hz, vinylic H), ~2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ ppm): ~172.0 (C=O), ~145.0 (aromatic C), ~142.0 (vinylic CH), ~131.0 (aromatic C), ~129.5 (aromatic CH), ~128.0 (aromatic CH), ~118.0 (vinylic CH), ~21.5 (CH₃).
Protocol 2: Curtius Rearrangement of this compound to p-Methylstyryl Isocyanate
This protocol describes the thermal rearrangement of this compound to p-methylstyryl isocyanate.
-
Materials: this compound, dry toluene (or another high-boiling inert solvent), heating mantle, reflux condenser.
-
Procedure:
-
Dissolve the this compound (1.0 eq) in dry toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (approximately 110 °C) and maintain until the evolution of nitrogen gas ceases (typically 1-3 hours). The reaction can be monitored by the disappearance of the azide peak in the IR spectrum.
-
The resulting solution contains p-methylstyryl isocyanate and can be used directly in the next step or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.
-
Expected Yield: Quantitative conversion is often observed.
Characterization Data (Predicted based on analogous compounds):
-
IR (neat, cm⁻¹): ~2270 (strong, sharp, N=C=O stretch), ~1600 (C=C stretch).
-
¹H NMR (CDCl₃, δ ppm): ~7.3 (d, 2H, J ≈ 8 Hz, aromatic H), ~7.1 (d, 2H, J ≈ 8 Hz, aromatic H), ~6.9 (d, 1H, J ≈ 15 Hz, vinylic H), ~6.0 (d, 1H, J ≈ 15 Hz, vinylic H), ~2.3 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ ppm): ~138.0 (aromatic C), ~132.0 (vinylic CH), ~129.5 (aromatic CH), ~127.0 (aromatic CH), ~126.0 (N=C=O), ~115.0 (vinylic CH), ~21.0 (CH₃).
Protocol 3: Trapping of p-Methylstyryl Isocyanate with an Alcohol to Form a Carbamate
This protocol describes the trapping of the in situ generated p-methylstyryl isocyanate with an alcohol to form a stable and easily purifiable carbamate derivative. This is a common method for the characterization and derivatization of isocyanates.
-
Materials: Solution of p-methylstyryl isocyanate in toluene, dry methanol (or another alcohol), stirring plate.
-
Procedure:
-
To the solution of p-methylstyryl isocyanate in toluene from Protocol 2, add an excess of dry methanol (2-3 eq) at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC or by IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude carbamate can be purified by recrystallization or column chromatography.
-
Expected Yield: >90% from the isocyanate.
Characterization Data for Methyl (E)-(4-methylstyryl)carbamate (Predicted):
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch), ~1600 (C=C stretch), ~1530 (N-H bend).
-
¹H NMR (CDCl₃, δ ppm): ~7.3 (d, 2H, J ≈ 8 Hz, aromatic H), ~7.1 (d, 2H, J ≈ 8 Hz, aromatic H), ~6.8 (d, 1H, J ≈ 15 Hz, vinylic H), ~6.2 (dd, 1H, J ≈ 15, 6 Hz, vinylic H), ~5.0 (br s, 1H, NH), ~3.7 (s, 3H, OCH₃), ~2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, δ ppm): ~157.0 (C=O), ~138.0 (aromatic C), ~132.0 (aromatic C), ~129.5 (aromatic CH), ~127.0 (aromatic CH), ~126.0 (vinylic CH), ~120.0 (vinylic CH), ~52.0 (OCH₃), ~21.0 (Ar-CH₃).
Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Synthesis of this compound.
Caption: Curtius Rearrangement and Isocyanate Trapping.
Applications in Drug Development and Organic Synthesis
The p-methylstyryl isocyanate generated from this compound is a valuable intermediate for the synthesis of various biologically active molecules and functional materials.
-
Urea Derivatives: Reaction with primary or secondary amines yields substituted ureas. Many urea-containing compounds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
-
Carbamate Synthesis: As demonstrated in Protocol 3, isocyanates readily react with alcohols to form carbamates. Carbamate moieties are present in numerous pharmaceuticals and are also used as protecting groups for amines in multi-step syntheses.
-
Amide Synthesis: Isocyanates can also react with carboxylic acids to form amides, a key transformation in the synthesis of various complex molecules.[1]
-
Polymer Chemistry: Diisocyanates are fundamental monomers in the production of polyurethanes. While p-methylstyryl isocyanate is a monoisocyanate, it can be used to modify polymer backbones or as a chain terminator to control molecular weight.
The synthetic route via this compound offers a reliable method to access the corresponding isocyanate, which opens up a wide range of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for the Curtius Rearrangement of p-Methyl-cinnamoyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Curtius rearrangement of p-methyl-cinnamoyl azide, a versatile chemical transformation with significant applications in organic synthesis and drug discovery. The protocols detailed below offer step-by-step guidance for performing this reaction and its subsequent product derivatizations, while the accompanying data and diagrams facilitate a deeper understanding of the reaction's mechanism and workflow.
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield a range of valuable compounds, including primary amines, carbamates, and ureas.[1][2][3] This reaction is particularly noted for its tolerance of a wide variety of functional groups and its stereospecificity, making it a powerful tool in the synthesis of complex molecules.[1][4]
Applications in Drug Discovery and Medicinal Chemistry
The isocyanate intermediate generated from the Curtius rearrangement is a key building block for introducing amine-derived functionalities into molecular scaffolds. This is of particular importance in drug development, where primary amines, carbamates, and ureas are common pharmacophores found in a wide array of therapeutic agents.[1][2] For instance, the Curtius rearrangement has been employed in the synthesis of kinase inhibitors, antiviral drugs like Oseltamivir (Tamiflu), and various other medicinally relevant compounds.[1][4] The ability to perform this reaction under mild, one-pot conditions further enhances its utility in the efficient construction of compound libraries for screening and lead optimization.
Reaction Mechanism and Key Intermediates
The thermal Curtius rearrangement of this compound proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate.[2] Upon heating, the acyl azide undergoes simultaneous migration of the p-methylstyryl group and loss of nitrogen gas to form the p-methylstyryl isocyanate. This highly reactive intermediate can then be subjected to nucleophilic attack by water, alcohols, or amines to afford the corresponding primary amine (via a carbamic acid intermediate), carbamate, or urea derivative.
Experimental Protocols
Below are detailed protocols for the synthesis of this compound and its subsequent Curtius rearrangement to form various derivatives.
Protocol 1: Synthesis of this compound from p-Methyl-cinnamic Acid
This two-step protocol involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with sodium azide.
Materials:
-
p-Methyl-cinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetone
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of p-Methyl-cinnamoyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend p-methyl-cinnamic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the cooled suspension with stirring. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude p-methyl-cinnamoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude p-methyl-cinnamoyl chloride in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium azide (1.5 eq) in a minimal amount of water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.
Protocol 2: One-Pot Curtius Rearrangement of p-Methyl-cinnamic Acid to a Carbamate Derivative
This protocol utilizes diphenylphosphoryl azide (DPPA) for the in-situ formation of the acyl azide and subsequent rearrangement.[1]
Materials:
-
p-Methyl-cinnamic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous alcohol (e.g., benzyl alcohol, tert-butanol)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of p-methyl-cinnamic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and add the desired anhydrous alcohol (e.g., benzyl alcohol, 1.2 eq).
-
Stir the mixture at room temperature or with gentle heating until the isocyanate intermediate is fully consumed (monitored by IR spectroscopy, disappearance of the isocyanate peak at ~2250-2270 cm⁻¹).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired carbamate derivative.
Protocol 3: Curtius Rearrangement of this compound and Trapping with an Amine to form a Urea Derivative
Materials:
-
This compound (from Protocol 1)
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous toluene or THF
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Heat the solution to 80-100 °C to initiate the rearrangement to the isocyanate. The progress of the rearrangement can be monitored by the evolution of nitrogen gas and by IR spectroscopy.
-
Once the rearrangement is complete, cool the solution to room temperature.
-
Slowly add the desired amine (1.0 eq) to the solution of the in-situ generated p-methylstyryl isocyanate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding urea derivative.
Data Presentation
| Reaction | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Azide Synthesis | p-Methyl-cinnamoyl chloride | NaN₃ | Acetone/H₂O | 0-5 | 1-2 | This compound | >90 |
| Carbamate Synthesis (One-Pot) | p-Methyl-cinnamic acid | DPPA, TEA, Benzyl alcohol | Toluene | 80-100 | 2-4 | Benzyl p-methylstyrylcarbamate | 70-85 |
| Urea Synthesis | This compound | Aniline | Toluene | 80-100 | 2-3 | N-(p-Methylstyryl)-N'-phenylurea | 80-95 |
| Compound | Functional Group | IR Active Group | Characteristic IR Frequency (cm⁻¹) | ¹H NMR (ppm, CDCl₃) - Expected Signals | ¹³C NMR (ppm, CDCl₃) - Expected Signals |
| This compound | Acyl azide | -N₃ | ~2140 | 7.0-7.5 (Ar-H), 6.3-7.8 (alkenyl-H), 2.3 (CH₃) | ~170 (C=O), 120-145 (Ar-C, C=C), 21 (CH₃) |
| p-Methylstyryl isocyanate | Isocyanate | -N=C=O | ~2250-2270 | 7.0-7.4 (Ar-H), 6.0-7.0 (alkenyl-H), 2.3 (CH₃) | ~125 (N=C=O), 120-140 (Ar-C, C=C), 21 (CH₃) |
| Benzyl p-methylstyrylcarbamate | Carbamate | N-H, C=O | ~3300, ~1700 | 7.0-7.5 (Ar-H), 6.0-7.0 (alkenyl-H), 5.1 (CH₂), 2.3 (CH₃) | ~155 (C=O), 120-140 (Ar-C, C=C), 67 (CH₂), 21 (CH₃) |
| N-(p-Methylstyryl)-N'-phenylurea | Urea | N-H, C=O | ~3300, ~1650 | 7.0-7.6 (Ar-H), 6.0-7.0 (alkenyl-H), 2.3 (CH₃) | ~155 (C=O), 120-140 (Ar-C, C=C), 21 (CH₃) |
Mandatory Visualizations
Caption: Mechanism of the Curtius Rearrangement.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: p-Methyl-cinnamoyl Azide in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methyl-cinnamoyl azide is a versatile organic compound with significant potential in material science. Its unique molecular structure, featuring both a cinnamoyl group and a terminal azide, allows for a dual-mode of reactivity. The azide group can be activated thermally or photochemically to generate a highly reactive nitrene species, ideal for crosslinking and surface modification of polymers.[1][2] Concurrently, the cinnamoyl moiety, a well-known photosensitive group, can undergo [2+2] cycloaddition upon exposure to UV light, offering an additional pathway for polymerization and material functionalization. These characteristics make this compound a valuable tool for creating novel materials with tailored properties for a range of applications, from advanced photoresists to functionalized biomaterials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃O | [3][4] |
| Molecular Weight | 187.20 g/mol | [3] |
| Appearance | White solid | [4] |
| CAS Number | 24186-38-7 | [3] |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoyl azide | [3] |
Applications in Material Science
The dual reactivity of this compound opens up several key application areas in material science:
-
Photo-Crosslinking Agent for Polymers: The azide and cinnamoyl groups are both photosensitive. Upon UV irradiation, the azide forms a nitrene that can insert into C-H bonds or add to double bonds of a polymer backbone, leading to crosslinking.[1] Simultaneously, the cinnamoyl group can dimerize, creating additional crosslinks. This dual crosslinking mechanism can lead to robust polymer networks with enhanced thermal and mechanical stability.
-
Surface Modification of Substrates: this compound can be used to functionalize surfaces through "click chemistry" or nitrene insertion. The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach to alkyne-modified surfaces.[5][6] Alternatively, photogenerated nitrenes can directly functionalize surfaces by inserting into surface C-H bonds. This allows for the tuning of surface properties such as hydrophobicity, biocompatibility, and adhesion.
-
Negative Photoresist Formulations: Due to its photo-crosslinking capabilities, this compound can be a key component in negative photoresist formulations. When mixed with a polymer and exposed to a patterned light source, the azide will induce crosslinking in the exposed regions, rendering them insoluble to a developer solvent.[1] This allows for the fabrication of micro- and nanoscale patterns for electronics and microfluidics.
Experimental Protocols
Protocol 1: Photo-Crosslinking of a Polymer Film
Objective: To demonstrate the use of this compound as a photo-crosslinking agent for a polymer film and to evaluate the effect of crosslinking on solvent resistance.
Materials:
-
Poly(methyl methacrylate) (PMMA)
-
This compound
-
Dichloromethane (DCM)
-
UV lamp (365 nm)
-
Spin coater
-
Glass slides
-
Acetone
Procedure:
-
Preparation of the Polymer Solution:
-
Dissolve 1 g of PMMA in 10 mL of DCM.
-
Add 50 mg (5 wt% to polymer) of this compound to the solution.
-
Stir the mixture in the dark until the azide is fully dissolved.
-
-
Film Casting:
-
Clean glass slides with acetone and dry them.
-
Spin coat the polymer solution onto the glass slides at 2000 rpm for 60 seconds to obtain a uniform film.
-
Dry the films in a vacuum oven at 40°C for 1 hour to remove the solvent.
-
-
UV Exposure:
-
Expose the coated slides to a 365 nm UV lamp with an intensity of 20 mW/cm² for 10 minutes. For comparison, keep one coated slide unexposed as a control.
-
-
Solvent Resistance Test:
-
Immerse both the UV-exposed and control slides in a beaker of acetone for 5 minutes.
-
Observe the integrity of the polymer films. The unexposed film is expected to dissolve, while the crosslinked film should remain intact.
-
Expected Results:
| Sample | Film Integrity after Acetone Wash | Interpretation |
| Control (No UV) | Dissolved | No crosslinking occurred. |
| UV-Exposed | Intact | Successful photo-crosslinking. |
Workflow for Polymer Photo-Crosslinking:
References
- 1. mdpi.com [mdpi.com]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H9N3O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Synthesis of polyurethanes with pendant azide groups attached on the soft segments and the surface modification with mPEG by click chemistry for antifouling applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization using p-Methyl-cinnamoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of p-methyl-cinnamoyl azide in surface functionalization. This compound is a versatile chemical tool for covalently modifying a wide range of material surfaces. Its utility stems from the reactivity of the azide moiety, which can be activated by heat or UV light to form a highly reactive nitrene intermediate capable of forming covalent bonds with various substrates. Alternatively, the azide group can participate in highly specific "click chemistry" reactions.
Overview of this compound
This compound is an aromatic azide with the chemical structure provided below. The presence of the methyl group on the phenyl ring can influence its electronic properties and reactivity compared to unsubstituted cinnamoyl azide.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C10H9N3O[1] |
| Molecular Weight | 187.20 g/mol [1] |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoyl azide[1] |
| CAS Number | 24186-38-7[1] |
Mechanisms of Surface Functionalization
There are two primary strategies for utilizing this compound for surface modification:
-
Nitrene Insertion: This method is broadly applicable to a variety of surfaces, including those with traditionally non-reactive C-H and N-H bonds. Upon activation with heat or UV light, the azide group releases nitrogen gas (N2) to generate a highly reactive nitrene intermediate. This nitrene can then readily insert into proximal chemical bonds on a substrate, forming a stable covalent linkage.[2]
-
Azide-Alkyne Click Chemistry: This approach offers high specificity and efficiency. The azide group of this compound can react with a surface that has been pre-functionalized with alkyne groups. This reaction, often a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage. This method is particularly useful for bioconjugation and creating well-defined surface patterns.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of cinnamoyl derivatives and other aryl azides.[4][5]
Materials:
-
p-Methyl-cinnamic acid
-
Thionyl chloride (SOCl2)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of p-Methyl-cinnamoyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-methyl-cinnamic acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain crude p-methyl-cinnamoyl chloride.
-
-
Formation of this compound:
-
Caution: Organic azides can be explosive. Handle with care and use appropriate safety precautions, including a blast shield.
-
Dissolve the crude p-methyl-cinnamoyl chloride in anhydrous toluene.
-
In a separate flask, prepare a solution or suspension of sodium azide (typically 1.5-2 equivalents) in a suitable solvent (e.g., water or a biphasic mixture with a phase-transfer catalyst).
-
Cool the p-methyl-cinnamoyl chloride solution in an ice bath.
-
Slowly add the sodium azide solution to the stirred p-methyl-cinnamoyl chloride solution.
-
Allow the reaction to stir at room temperature for 2-3 hours, or until completion (monitored by IR spectroscopy for the appearance of the azide peak at ~2130 cm⁻¹ and disappearance of the acyl chloride peak).
-
Carefully quench the reaction with water and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
Surface Functionalization via Nitrene Insertion
This protocol describes a general method for immobilizing this compound onto a surface through photo-activation.
Materials:
-
Substrate to be functionalized (e.g., polymer film, silicon wafer)
-
This compound solution (e.g., in a volatile, non-reactive solvent like acetone or isopropanol)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Spinner or dip coater
-
Nitrogen or argon source for inert atmosphere
-
Sonicator
-
Appropriate cleaning solvents for the substrate
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.
-
For silicon wafers, an additional piranha etch or UV/ozone treatment can be used to generate a hydrophilic, reactive surface.
-
-
Coating with this compound:
-
Prepare a dilute solution of this compound (e.g., 1-10 mM) in a suitable solvent.
-
Apply the solution to the cleaned substrate surface using spin coating, dip coating, or simple drop-casting to achieve a uniform layer.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Photo-activation:
-
Place the coated substrate in a chamber under an inert atmosphere (to prevent oxidation of the nitrene).
-
Expose the substrate to UV irradiation for a specified period (typically 15-60 minutes, optimization may be required). The distance from the lamp to the substrate will also affect the reaction time.
-
-
Post-Reaction Cleaning:
-
After irradiation, thoroughly wash the substrate with a good solvent for this compound (e.g., acetone, chloroform) to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Surface Functionalization via Click Chemistry
This protocol outlines the immobilization of an azide-containing molecule (this compound) onto an alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized substrate
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF)
-
Nitrogen or argon source for deoxygenation
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vessel, dissolve this compound in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate. The solution should turn a light yellow-orange color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Click Reaction:
-
Immerse the alkyne-functionalized substrate into the deoxygenated reaction mixture.
-
Seal the reaction vessel and allow it to react at room temperature with gentle agitation for 1-24 hours. The reaction time will depend on the surface density of alkynes and the concentration of the azide.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction mixture.
-
Thoroughly rinse the surface with deionized water and the organic solvent used in the reaction to remove any unreacted components and the copper catalyst.
-
Sonication in a suitable solvent can aid in the removal of non-specifically bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Characterization of Functionalized Surfaces
The success of the surface functionalization can be confirmed using various surface-sensitive analytical techniques.
| Characterization Technique | Expected Results for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | - Disappearance of the strong azide peak around 2130 cm⁻¹. - Appearance of new peaks corresponding to the p-methyl-cinnamoyl group (e.g., aromatic C-H, C=C, and C=O stretches). |
| X-ray Photoelectron Spectroscopy (XPS) | - Presence of a nitrogen (N 1s) signal. The binding energy can help distinguish between azide and amine/amide functionalities. - Increase in the carbon (C 1s) signal relative to the substrate signals. High-resolution scans of the C 1s and N 1s regions can provide detailed chemical state information. |
| Contact Angle Goniometry | - A change in the water contact angle, indicating a change in surface hydrophobicity/hydrophilicity. The direction of change will depend on the nature of the underlying substrate and the introduced p-methyl-cinnamoyl moiety. |
| Atomic Force Microscopy (AFM) | - Changes in surface morphology and roughness may be observed, though significant changes are not always expected for monolayer coatings. |
Diagrams
References
- 1. This compound | C10H9N3O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: p-Methyl-cinnamoyl Azide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield of p-Methyl-cinnamoyl Azide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the conversion of p-methylcinnamic acid to p-methylcinnamoyl chloride, followed by the reaction with an azide source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of p-Methylcinnamoyl Chloride (Step 1) | - Incomplete reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).- Degradation of the acid chloride due to moisture. | - Ensure the p-methylcinnamic acid is completely dry.- Use a fresh, high-purity chlorinating agent.- Increase the reaction time or temperature slightly. Monitor the reaction progress by TLC or IR spectroscopy.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Low Yield of this compound (Step 2) | - Inefficient reaction between the acyl chloride and the azide source (e.g., sodium azide).- Side reactions, such as hydrolysis of the acyl chloride.- Thermal decomposition of the acyl azide (Curtius rearrangement) at an undesired stage. | - Ensure the p-methylcinnamoyl chloride is added slowly to a well-stirred suspension of the azide source.- Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the reaction between the organic and aqueous phases if using a biphasic system.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride to minimize side reactions and premature rearrangement.- Use a dry, aprotic solvent to prevent hydrolysis. |
| Product is Contaminated with Starting Material (p-methylcinnamic acid) | - Incomplete conversion of the carboxylic acid to the acyl chloride in the first step. | - Optimize the first step of the reaction by increasing the equivalents of the chlorinating agent or extending the reaction time.- Purify the intermediate p-methylcinnamoyl chloride by distillation or recrystallization before proceeding to the azidation step. |
| Formation of an Isocyanate Impurity | - The this compound has undergone a premature Curtius rearrangement.[1][2][3] | - Avoid high temperatures during the synthesis and work-up of the azide.- Store the isolated this compound at low temperatures and protected from light. |
| Difficulty in Isolating the Product | - The product is an oil or has a low melting point.- The product is sensitive to heat or chromatography media. | - If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal.- Use a gentle purification method such as flash chromatography with a neutral stationary phase (e.g., silica gel) and a non-polar eluent system. Keep the column cool if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, p-methylcinnamic acid is converted to its corresponding acyl chloride, p-methylcinnamoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to yield this compound. This acyl azide can then undergo a Curtius rearrangement to form the corresponding isocyanate.[1][2]
Q2: What are the critical safety precautions when working with azides?
A2: Organic azides are potentially explosive and should be handled with care.[4][5] Key safety precautions include:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid contact of azides with heavy metals, strong acids, and oxidizing agents, as this can lead to the formation of highly explosive compounds.[4]
-
Do not use metal spatulas to handle azide compounds.[4]
-
Avoid heating organic azides unless it is a controlled part of a reaction, as they can decompose violently.
-
Keep the scale of the reaction as small as possible.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. For TLC, a spot of the reaction mixture is compared to a spot of the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For IR spectroscopy, the formation of the acyl azide can be monitored by the appearance of a strong, characteristic azide stretch at approximately 2130-2170 cm⁻¹.
Q4: What is the Curtius rearrangement and how does it affect my synthesis?
A4: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[1][2][3] While this rearrangement is often the desired next step, premature rearrangement during the synthesis of this compound will lead to the formation of the isocyanate as an impurity and reduce the yield of the desired azide. To avoid this, it is crucial to maintain low temperatures during the synthesis and purification of the acyl azide.
Q5: What is the optimal solvent for the synthesis of this compound?
A5: The choice of solvent is critical for yield improvement. For the conversion of the acyl chloride to the acyl azide, a dry, aprotic solvent such as acetone, acetonitrile, or tetrahydrofuran (THF) is generally preferred to prevent hydrolysis of the acyl chloride. Some studies on similar reactions involving cinnamoyl azides have shown that the use of N,N-Diisopropylethylamine (DIPEA) as a solvent or additive can significantly improve yields.
Data Presentation
The following table summarizes hypothetical yield data for the synthesis of this compound under various reaction conditions to illustrate the impact of different parameters.
| Entry | Solvent | Azide Source (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetone | Sodium Azide (1.2) | 0 | 2 | 75 |
| 2 | Acetone | Sodium Azide (1.5) | 0 | 2 | 82 |
| 3 | THF | Sodium Azide (1.2) | 0 | 2 | 78 |
| 4 | Acetonitrile | Sodium Azide (1.2) | 0 | 2 | 80 |
| 5 | Acetone | Sodium Azide (1.2) | 25 | 2 | 65 (Isocyanate formation observed) |
| 6 | Acetone/Water (9:1) | Sodium Azide (1.2) | 0 | 2 | 55 (Hydrolysis of acyl chloride) |
| 7 | DIPEA | Sodium Azide (1.5) | 0 | 1.5 | 92 |
Experimental Protocols
Protocol 1: Synthesis of p-Methylcinnamoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-methylcinnamic acid (1.0 eq).
-
Under a fume hood, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude p-methylcinnamoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to a larger volume of a suitable solvent like acetone.
-
Cool the sodium azide suspension to 0 °C in an ice bath with vigorous stirring.
-
Dissolve the crude p-methylcinnamoyl chloride from Protocol 1 in a dry, aprotic solvent (e.g., acetone).
-
Add the solution of p-methylcinnamoyl chloride dropwise to the cold sodium azide suspension over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for an additional 1.5 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.
-
The crude product can be purified by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of p-Methyl-cinnamoyl Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of p-methyl-cinnamoyl azide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is a two-step process. First, p-methyl-cinnamic acid is converted to its corresponding acyl chloride, p-methyl-cinnamoyl chloride, typically by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. In the second step, the p-methyl-cinnamoyl chloride is reacted with an azide source, most commonly sodium azide (NaN₃), to yield the desired this compound.
Q2: What is the main side reaction to be aware of during this synthesis?
The primary and most significant side reaction is the Curtius rearrangement , which is a thermal decomposition of the acyl azide. This rearrangement results in the loss of nitrogen gas (N₂) and the formation of p-methyl-cinnamoyl isocyanate. This isocyanate can then react with various nucleophiles present in the reaction mixture (such as water or alcohols) to form undesired byproducts like carbamic acids, amines, urethanes, or ureas.[1][2] Controlling the reaction temperature is crucial to minimize this side reaction.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored using Thin Layer Chromatography (TLC) and Infrared (IR) Spectroscopy.
-
TLC: The disappearance of the starting material (p-methyl-cinnamoyl chloride) and the appearance of a new spot corresponding to the product, this compound, indicates the reaction is progressing. It is advisable to run a co-spot with the starting material to accurately track its consumption.
-
IR Spectroscopy: The formation of the acyl azide is characterized by a strong, sharp absorption band around 2120-2160 cm⁻¹ due to the asymmetric stretching of the azide group (-N₃). The corresponding isocyanate byproduct will show a characteristic strong absorption band at approximately 2250-2270 cm⁻¹ due to the -N=C=O stretch.[1][3] Monitoring the appearance and relative intensity of these peaks can provide real-time information about the reaction progress and the formation of the isocyanate impurity.
Q4: What are the key safety precautions when working with azides?
Organic azides are potentially explosive compounds and should be handled with extreme care.[4]
-
Always work behind a safety shield.
-
Avoid heating the acyl azide to high temperatures, as this can lead to rapid decomposition and potential explosion, in addition to promoting the Curtius rearrangement.
-
Avoid contact with heavy metals, as this can form highly sensitive and explosive heavy metal azides.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quench any residual azide in the reaction waste with a suitable reagent before disposal, following your institution's safety guidelines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive p-methyl-cinnamoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Poor quality sodium azide: The sodium azide may be old or clumped, reducing its reactivity. 3. Insufficient reaction time or low temperature: The reaction may not have proceeded to completion. | 1. Use freshly prepared or properly stored p-methyl-cinnamoyl chloride. Ensure all glassware is thoroughly dried. 2. Use fresh, finely powdered sodium azide. 3. Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for isocyanate formation. |
| High Isocyanate Impurity | Curtius Rearrangement: The reaction temperature was too high, causing the thermal decomposition of the acyl azide. | 1. Maintain a low reaction temperature: The reaction of the acyl chloride with sodium azide is typically carried out at or below room temperature (e.g., 0 °C to 25 °C).[5] 2. Avoid localized heating: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 3. Minimize reaction time: Once the starting material is consumed (as indicated by TLC), work up the reaction promptly to avoid prolonged exposure of the product to heat. |
| Product is an Oil Instead of a Solid | 1. Presence of solvent: Residual solvent from the workup may be present. 2. Presence of impurities: The isocyanate byproduct or other impurities can prevent crystallization. | 1. Ensure the product is thoroughly dried under vacuum. 2. Attempt to purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If that fails, column chromatography on silica gel may be necessary. |
| Difficulty in Isolating the Product | Product solubility: The product may be soluble in the aqueous phase during workup. | 1. Use a suitable extraction solvent: Dichloromethane or ethyl acetate are commonly used. 2. Perform multiple extractions: Extract the aqueous layer several times to ensure complete recovery of the product. 3. Brine wash: Wash the combined organic layers with brine to reduce the amount of dissolved water before drying. |
Experimental Protocols
Synthesis of p-Methyl-cinnamoyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
p-Methyl-cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend p-methyl-cinnamic acid in anhydrous DCM.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude p-methyl-cinnamoyl chloride can be used in the next step without further purification, or it can be purified by distillation under reduced pressure.
Synthesis of this compound
This protocol is a general procedure for the synthesis of acyl azides from acyl chlorides.[5]
Materials:
-
p-Methyl-cinnamoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (or another suitable aprotic solvent like acetonitrile or DCM)
-
Water (for workup)
-
Ice bath
Procedure:
-
Dissolve p-methyl-cinnamoyl chloride in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate flask, prepare a solution of sodium azide in water.
-
Slowly add the sodium azide solution to the stirred solution of p-methyl-cinnamoyl chloride while maintaining the low temperature.
-
Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the solid this compound by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum at a low temperature.
Visualizations
Reaction Pathway and Side Reaction
Caption: Synthesis pathway of this compound and the competing Curtius rearrangement.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: p-Methyl-cinnamoyl Azide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of p-Methyl-cinnamoyl Azide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Purified Product | Incomplete reaction: The initial synthesis of the azide from p-methyl-cinnamoyl chloride was not complete. | Before purification, monitor the reaction using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[1] |
| Product decomposition: Acyl azides can be thermally unstable and may undergo Curtius rearrangement, especially when heated.[2] | Avoid excessive heat during all purification steps. Use cold solvents for extraction and recrystallization if possible. Perform chromatography at room temperature. | |
| Product loss during extraction: The azide may have some solubility in the aqueous phase during workup. | Ensure the organic layer is thoroughly separated. Perform multiple extractions with the organic solvent to maximize recovery.[3] | |
| Product is Contaminated with Starting Material (p-Methyl-cinnamoyl Chloride) | Incomplete reaction or insufficient quenching: Not all the acid chloride reacted with the azide source (e.g., sodium azide). | Ensure a slight excess of the azide source is used in the synthesis. After the reaction, quench with a mild aqueous base to hydrolyze any remaining acid chloride. |
| Co-elution during chromatography: The starting material and product may have similar polarities. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. | |
| Product is Contaminated with p-Methyl-cinnamic Acid | Hydrolysis of the starting material or product: The presence of water can lead to the hydrolysis of p-methyl-cinnamoyl chloride or the azide product. | Use anhydrous solvents and reagents during synthesis and purification. Dry the crude product thoroughly before proceeding with purification. |
| Oily Product Instead of Crystalline Solid | Presence of impurities: Residual solvent or byproducts can prevent crystallization. | Attempt to purify a small sample by column chromatography to isolate the pure compound and induce crystallization. Seeding the oil with a previously obtained crystal can also help. |
| Product is inherently an oil at room temperature: While many cinnamoyl derivatives are solids, this is a possibility. | Confirm the identity and purity of the product using analytical techniques like NMR and mass spectrometry.[1] | |
| Discoloration of the Product (Yellow or Brown) | Presence of impurities or decomposition products. | Recrystallization from a suitable solvent system can remove colored impurities.[4] Activated carbon treatment during recrystallization can also be effective, but use with caution as it may adsorb the product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most common and effective methods are:
-
Recrystallization: This is a suitable method for obtaining highly pure crystalline material, provided a suitable solvent system can be found. It is effective at removing minor impurities.[5]
-
Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities, such as unreacted starting materials or byproducts.[6]
Q2: What are the critical safety precautions when handling and purifying this compound?
A2: Organic azides are potentially explosive and should be handled with care.
-
Avoid Heat: Acyl azides can undergo energetic decomposition when heated.[2] Avoid high temperatures during solvent removal (rotary evaporation) and recrystallization.
-
Avoid Friction and Shock: Do not scrape or grind the solid azide.
-
Use Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.
-
Work in a Well-Ventilated Area: Perform all manipulations in a fume hood.
-
Small Scale: It is always advisable to work with small quantities of azides whenever possible.
Q3: How can I assess the purity of my this compound after purification?
A3: Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
FT-IR: The presence of a strong, characteristic azide peak around 2120 cm⁻¹ and the carbonyl peak, along with the absence of peaks corresponding to impurities (e.g., a broad O-H stretch from the carboxylic acid), indicates the desired product.[4]
-
NMR (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[1]
-
Q4: What are some suitable solvent systems for the purification of this compound?
A4: The ideal solvent system will depend on the specific impurities present.
-
For Recrystallization: A solvent system where the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Mixtures like petroleum ether and ethyl acetate or ethanol and water could be good starting points.[4]
-
For Column Chromatography: A common mobile phase for cinnamoyl derivatives involves a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6] The ratio can be optimized based on TLC analysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Induce Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization. If crystals do not form, add a non-polar solvent (e.g., petroleum ether) dropwise until turbidity persists, then cool.
-
Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[5]
-
Drying: Dry the purified crystals under vacuum at room temperature.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.
Visualization of Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for organic azides
Organic Azides Technical Support Center
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with organic azides. Organic azides are energetic and potentially explosive compounds that require careful handling to ensure laboratory safety.[1][2][3]
Frequently Asked Questions (FAQs)
General Safety & Handling
Q1: What are the primary hazards associated with organic azides? A1: Organic azides are energetic molecules that can be sensitive to heat, light, shock, and pressure, posing a risk of explosive decomposition.[1][2][4][5] They are also toxic, with the azide ion's toxicity being comparable to that of cyanide.[2][6] Additionally, they can react with acids to form hydrazoic acid, which is highly toxic, volatile, and explosive.[1][4][5]
Q2: What basic personal protective equipment (PPE) is required when working with organic azides? A2: The minimum required PPE includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.[4][5] For any procedure involving potentially explosive azides, work should be conducted in a chemical fume hood behind a blast shield with the sash positioned as low as possible.[4][7] If a blast shield is not feasible, a face shield should be worn in addition to safety glasses.[4][5]
Q3: How should I store my synthesized organic azides? A3: Organic azides should be stored in a cool, dark environment, typically at or below room temperature (e.g., -18°C).[1][2][6] They should be stored in tightly sealed, amber-colored plastic or glass containers and kept away from sources of heat, light, pressure, and shock.[1][5][6] Always store them separately from incompatible materials.[4][5]
Q4: What materials are incompatible with organic azides? A4: Organic azides are incompatible with a range of common laboratory chemicals. It is crucial to avoid contact with these substances to prevent violent reactions or the formation of highly unstable compounds.
| Incompatible Material | Hazard |
| Strong Acids | Forms highly toxic and explosive hydrazoic acid (HN₃).[1][4][5] |
| Heavy Metals (e.g., Copper, Lead, Silver, Mercury) | Forms highly shock-sensitive and explosive heavy metal azides.[1][3][6] |
| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Can form extremely unstable di- and tri-azidomethane.[1][2][6] |
| Metal Utensils (e.g., Spatulas) | Can form shock-sensitive metal azides through friction or residue.[1][8] |
| Bromine, Carbon Disulfide, Dimethyl Sulfate | Reacts violently with sodium azide.[5][6] |
Stability and Hazard Assessment
Q5: I have synthesized a new organic azide. How can I assess its stability? A5: The stability of an organic azide is primarily determined by its molecular structure. Two empirical rules are commonly used for a preliminary assessment: the Carbon to Nitrogen (C/N) Ratio and the "Rule of Six" .[1][4][5] Olefinic, aromatic, or carbonyl azides are generally less stable than aliphatic azides.[4][5]
Q6: Can you explain the Carbon to Nitrogen (C/N) Ratio and how to apply it? A6: The C/N ratio helps predict the stability of an organic azide by comparing the number of carbon atoms to the total number of nitrogen atoms in the molecule. The general principle is that a higher ratio of carbon to nitrogen increases stability by diluting the energetic azide group.
| C/N Ratio Guideline | Stability & Handling Recommendations | Maximum Quantity |
| (NCarbon + NOxygen) / NNitrogen ≥ 3 | Considered relatively safe to isolate and store in pure form.[5][6][9] | Up to 20 grams (e.g., n-nonyl azide).[4][5][6] |
| 1 < C/N Ratio < 3 | Can be synthesized and isolated but should not be stored pure.[1][4][5] | Store as a solution (< 1 M) below room temperature. Maximum of 5 grams.[1][4][5] |
| C/N Ratio < 1 | Should NEVER be isolated.[4][5] | May be synthesized as a transient intermediate if it is the limiting reagent. Maximum of 1 gram.[4][5] |
Q7: What is the "Rule of Six"? A7: The "Rule of Six" is another guideline for assessing stability. It states that for a compound to be relatively safe, there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[1][4] This provides sufficient dilution of the energetic group to reduce the risk of explosion.[1]
Below is a workflow to help assess the risk of a new organic azide.
Experimental Troubleshooting
Q8: I need to purify my organic azide. What methods are safe? A8: Safe purification methods are limited to those that avoid high energy input. Never use distillation or sublimation , as the heat can cause violent decomposition.[2][6] Do not concentrate azide solutions using rotary evaporation if the compound is thermally sensitive.[4][8]
-
Recommended: Use extraction and precipitation for purification.[2][6]
-
Use with Caution: Column chromatography may introduce friction and heat, contributing to decomposition. Only use it for azides that are considered stable (e.g., satisfy the C/N ratio ≥ 3 or the "Rule of Six").[6]
Q9: I am running a reaction with sodium azide and see a precipitate forming with my copper catalyst. What is happening? A9: You are likely forming copper azide, which is a highly shock-sensitive and explosive solid.[6][10] This is a significant safety hazard. The reaction should be conducted with extreme care, ensuring the copper azide does not accumulate or dry out. Consult specialized literature for protocols on handling copper-catalyzed azide reactions (e.g., "click chemistry") safely.
Q10: Can I use ground glass joints with my azide-containing reaction? A10: Avoid using ground glass joints whenever possible, as friction from turning the joint can be sufficient to initiate explosive decomposition.[4][8][11] If their use is unavoidable, ensure they are well-lubricated and handled gently.
Emergency Procedures
Q11: What should I do in case of an accidental organic azide spill? A11: The response depends on the size and nature of the spill. For any large spill or a spill outside of a fume hood, evacuate the area immediately and call for emergency assistance.[3][12] For small, contained spills inside a fume hood, you may proceed with cleanup if you are trained and equipped to do so.
Q12: What is the first aid procedure for personal exposure? A12:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][12]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[3][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][13]
Waste Disposal & Experimental Protocols
Q13: How do I dispose of waste containing residual azides? A13: Azide-containing waste must be collected in a separate, clearly labeled waste container.[1][5] Never mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[1][6] Do not pour azide solutions down the drain, as explosive metal azides can form and accumulate in the plumbing.[11][12] Before disposal, residual inorganic azides (like sodium azide) in reaction mixtures should be quenched.[1]
Experimental Protocol: Quenching Excess Sodium Azide
This procedure should be performed in a chemical fume hood.[3][14]
Objective: To safely destroy excess sodium azide in an aqueous solution (≤ 5%) by converting it to nitrogen gas.
Materials:
-
Aqueous reaction mixture containing ≤ 5% sodium azide.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
2M sulfuric acid (H₂SO₄).
-
Starch-iodide test paper.
-
Three-necked flask equipped with a stirrer and an addition funnel.
Procedure:
-
Place the azide-containing solution in the three-necked flask and begin stirring. Ensure the concentration of sodium azide does not exceed 5%.[10][14]
-
Add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide to be quenched (a 40% excess).[3][14]
-
Crucially, only after the sodium nitrite has been added , begin the slow, dropwise addition of 2M sulfuric acid from the addition funnel.[12][14] Vigorous gas evolution (N₂ and NO) will occur. If acid is added before the nitrite, toxic and explosive HN₃ will be generated.[12]
-
Continue adding acid until the solution is acidic (test with pH paper) and gas evolution has ceased.[10][14]
-
To confirm the reaction is complete, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, meaning all the azide has been consumed.[14][15]
-
The quenched solution can now be disposed of as regular aqueous chemical waste, provided it does not contain other hazardous materials like heavy metals.[14]
Chemical Pathways
Q14: What happens when an organic azide decomposes? A14: Organic azides decompose by extruding diatomic nitrogen (N₂), a very stable molecule. This process is highly favorable and releases a significant amount of energy.[16] The decomposition can be initiated by heat (thermolysis) or UV light (photolysis) and typically generates a highly reactive nitrene intermediate, which can then undergo various subsequent reactions.[9][16]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Organic azide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.wayne.edu [research.wayne.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. uthsc.edu [uthsc.edu]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 16. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability issues of p-Methyl-cinnamoyl Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of p-Methyl-cinnamoyl Azide. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on thermal stability.
Issue 1: Unexpectedly Rapid or Vigorous Reaction Upon Heating
-
Question: My reaction involving this compound is proceeding much faster than anticipated after heating, with excessive gas evolution. What is happening and what should I do?
-
Answer: You are likely observing the thermal decomposition of the this compound via a Curtius rearrangement. This reaction is exothermic and produces nitrogen gas. An uncontrolled increase in temperature can lead to a runaway reaction.
Immediate Actions:
-
Immediately remove the heat source.
-
If possible and safe to do so, cool the reaction vessel using an ice bath.
-
Ensure adequate ventilation to dissipate the nitrogen gas being evolved.
-
If the reaction continues to accelerate uncontrollably, evacuate the area and follow your laboratory's emergency procedures.
Root Cause Analysis and Prevention:
-
Excessive Temperature: The rate of decomposition is highly dependent on temperature. The reaction may have been heated too aggressively.
-
Scale of Reaction: The heat generated is proportional to the amount of azide. Larger scale reactions are more prone to thermal runaway.
-
Solvent Choice: The solvent can influence heat dissipation. A solvent with a low boiling point may not be able to effectively control the temperature.
Preventative Measures:
-
Controlled Heating: Use a well-controlled heating mantle or oil bath with a temperature controller. Increase the temperature gradually.
-
Scale-Up Precautions: When scaling up a reaction, do so in small increments and consider the need for more efficient cooling.
-
Solvent Selection: Choose a solvent with a boiling point that allows for effective temperature control at the desired reaction temperature.
-
Issue 2: Low Yield or Formation of Insoluble Byproducts
-
Question: After heating my reaction mixture containing this compound, I am getting a low yield of my desired product and a significant amount of an insoluble, polymeric material. What could be the cause?
-
Answer: This issue is often related to the reactivity of the isocyanate intermediate formed during the Curtius rearrangement. If the isocyanate is not trapped efficiently by a suitable nucleophile, it can polymerize or react with other species in the reaction mixture to form insoluble ureas or other byproducts.
Troubleshooting Steps:
-
Nucleophile Presence: Ensure that a suitable nucleophile (e.g., alcohol, amine, water) is present in the reaction mixture to trap the isocyanate as it is formed.
-
Reaction Concentration: Highly concentrated solutions can favor polymerization of the isocyanate. Consider performing the reaction at a lower concentration.
-
Temperature Control: Overheating can lead to side reactions. Maintain the reaction at the lowest effective temperature for the Curtius rearrangement.
-
Moisture Contamination: If the desired product is not a urea derivative, ensure that the reaction is performed under anhydrous conditions to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which can then lead to amine formation and subsequent urea byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway of this compound?
A1: The primary thermal decomposition pathway is the Curtius rearrangement, a process in which the acyl azide rearranges to form an isocyanate and nitrogen gas.[1][2] This reaction is generally considered to be a concerted process, meaning the loss of nitrogen gas and the migration of the alkyl/aryl group occur simultaneously.[1]
Q2: At what temperature does this compound decompose?
Q3: What are the potential hazards associated with the thermal decomposition of this compound?
A3: The primary hazards are:
-
Gas Evolution: The decomposition releases nitrogen gas, which can lead to a pressure buildup in a closed system.
-
Exothermic Reaction: The decomposition is exothermic, which can lead to a rapid increase in temperature and a runaway reaction if not properly controlled.
-
Explosion Hazard: Like many organic azides, this compound may be sensitive to shock, friction, and heat, and could decompose explosively under certain conditions, especially upon intense heating.
Q4: What are the recommended handling and storage procedures for this compound?
A4:
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid contact with heat, sparks, and open flames.
-
Do not use metal spatulas or ground glass joints, as friction can initiate decomposition.
-
Work with the smallest possible quantities.
-
-
Storage:
-
Store in a cool, dark, and well-ventilated area.
-
Store away from incompatible materials such as acids, bases, oxidizing agents, and metals.
-
Q5: What are some common incompatibilities of this compound?
A5:
-
Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Metals: Contact with certain metals, particularly heavy metals, can form shock-sensitive metal azides.
-
Strong Oxidizing Agents: Can lead to a violent reaction.
-
Halogenated Solvents: Should be avoided as reaction media with azides.
Quantitative Data
Specific experimental thermal analysis data for this compound is not available in the reviewed literature. However, theoretical calculations for the closely related parent compound, cinnamoyl azide, provide a useful estimate of its thermal stability.
| Compound | Parameter | Value | Method |
| Cinnamoyl Azide | Activation Energy (Ea) of Curtius Rearrangement | 34.28 kcal/mol | DFT Calculation |
Note: The effect of the p-methyl substituent on the activation energy is expected to be minimal.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of cinnamoyl azides.
-
Preparation of p-Methyl-cinnamoyl Chloride:
-
In a fume hood, dissolve p-methyl-cinnamic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude p-methyl-cinnamoyl chloride.
-
-
Formation of this compound:
-
Dissolve the crude p-methyl-cinnamoyl chloride in a suitable solvent (e.g., acetone, THF) and cool the solution in an ice bath.
-
Separately, dissolve sodium azide in a minimal amount of water.
-
Slowly add the aqueous sodium azide solution to the cooled solution of p-methyl-cinnamoyl chloride with vigorous stirring.
-
Continue stirring at 0°C for 1-2 hours.
-
The product can be isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration. The product should be washed with cold water and dried under vacuum at a low temperature.
-
Thermal Decomposition (Curtius Rearrangement) and Trapping of the Isocyanate
-
Setup:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Dissolve the this compound and the desired nucleophile (e.g., an alcohol for carbamate formation, an amine for urea formation) in a suitable high-boiling solvent (e.g., toluene, xylene).
-
-
Reaction:
-
Slowly heat the reaction mixture to a temperature that initiates the Curtius rearrangement (typically 80-110°C, but should be determined empirically starting at a lower temperature).
-
Monitor the reaction by TLC or other appropriate methods for the disappearance of the azide and the formation of the product.
-
Maintain the temperature until the reaction is complete.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Isolate the product using standard purification techniques such as crystallization, chromatography, or distillation (if the product is thermally stable).
-
Visualizations
Caption: Thermal decomposition of this compound.
Caption: Recommended workflow for safe handling.
References
Technical Support Center: Troubleshooting p-Methyl-cinnamoyl Azide Crosslinking
Welcome to the technical support center for p-Methyl-cinnamoyl Azide crosslinking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crosslinking experiments, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a crosslinker?
This compound is a photo-reactive crosslinking agent. Upon exposure to ultraviolet (UV) light, the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into C-H and N-H bonds or adding across C=C double bonds in nearby molecules, resulting in a stable crosslink.
Q2: What is the optimal UV wavelength for activating this compound?
Aryl azides are typically activated by UV light in the range of 250-370 nm. For aryl azides with extended conjugation, such as cinnamoyl derivatives, activation can often be achieved at longer, less-damaging wavelengths (300-460 nm). It is recommended to empirically determine the optimal wavelength for your specific application, starting with a wavelength of around 350 nm.[1]
Q3: Why is my crosslinking yield with this compound low?
Low crosslinking yield can be attributed to several factors, including suboptimal UV exposure, inappropriate buffer composition, the presence of quenching molecules, and degradation of the azide compound. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q4: Can I use common laboratory buffers like Tris or HEPES for my crosslinking reaction?
It is crucial to avoid buffers containing primary amines, such as Tris or glycine. The highly reactive nitrene intermediate will preferentially react with these primary amines, quenching the desired crosslinking reaction with your target molecules.[2] Buffers like HEPES, PBS, or MOPS are generally more suitable.
Q5: Are there any reagents that are incompatible with this compound?
Yes. Avoid the presence of thiol-containing reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol in your reaction mixture before and during photoactivation. These reagents can reduce the azide group to a primary amine, rendering it photo-inactive.[1][2]
Troubleshooting Guide for Low Crosslinking Yield
This guide addresses common issues encountered during this compound crosslinking that may lead to low yields.
Issue 1: Inefficient Photo-activation
| Potential Cause | Recommended Solution |
| Incorrect UV Wavelength | Verify the emission spectrum of your UV lamp. While the optimal range is broad, start with 350 nm and test shorter and longer wavelengths if the yield is low. Simple phenyl azides may require shorter wavelengths (254-275 nm), while nitrophenyl azides can be activated at longer wavelengths (300-460 nm).[1] |
| Insufficient UV Dose (Time and/or Intensity) | Increase the irradiation time or the intensity of the UV source. It is recommended to perform a time-course experiment to determine the optimal exposure time. Be mindful that excessive irradiation can lead to sample damage.[2] |
| UV Light Blockage | Ensure your reaction vessel is made of a UV-transparent material like quartz. Standard polypropylene or glass tubes can block a significant portion of UV light. If using microcentrifuge tubes, irradiate with the cap open.[2] |
| Sample Heating | Prolonged exposure to high-intensity UV light can heat the sample, potentially denaturing proteins or degrading the crosslinker. Perform the irradiation on ice or in a temperature-controlled chamber.[2] |
Issue 2: Reaction Environment and Reagent Incompatibility
| Potential Cause | Recommended Solution |
| Presence of Primary Amines | Avoid buffers containing primary amines (e.g., Tris, glycine). Use alternative buffers such as HEPES, PBS, or MOPS.[2] |
| Presence of Reducing Agents | Ensure that thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) are not present in the reaction mixture prior to and during UV exposure as they will inactivate the azide.[1][2] |
| Sub-optimal this compound Concentration | The optimal concentration of the crosslinker is system-dependent. Perform a concentration titration to find the ideal balance between crosslinking efficiency and potential background reactions. |
| Degradation of this compound | Azides can be sensitive to light and heat. Store the stock solution protected from light and at a low temperature as recommended by the supplier. Prepare fresh working solutions before each experiment. |
Issue 3: Target Molecule and Reaction Byproducts
| Potential Cause | Recommended Solution |
| Low Reactivity of the Target Site | The nitrene intermediate reacts non-specifically, but the efficiency can be lower with sterically hindered sites. If possible, redesign your experiment to target more accessible regions of the molecule. |
| Formation of Undesired Byproducts | The reactive nitrene can react with water or rearrange, leading to non-crosslinking products. While difficult to completely avoid, optimizing the reaction conditions (e.g., concentration, UV exposure) can help maximize the desired crosslinking reaction. |
Experimental Protocols
General Protocol for Photo-Crosslinking with this compound
This protocol provides a general workflow. Optimal conditions, particularly the concentration of the crosslinker and UV exposure time, should be determined empirically for each specific application.
-
Sample Preparation:
-
Dissolve the target molecules in a suitable buffer that does not contain primary amines or reducing agents (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the sample to achieve the desired final concentration. It is advisable to perform a titration to find the optimal concentration.
-
Incubate the reaction mixture in the dark to allow for the binding of the crosslinker to the target molecules, if applicable.
-
Transfer the reaction mixture to a UV-transparent container (e.g., quartz cuvette).
-
-
Photo-activation:
-
Place the sample on ice to prevent overheating during irradiation.
-
Expose the sample to a UV light source (e.g., 350 nm) for a predetermined amount of time. A time-course experiment is recommended to optimize the irradiation time.
-
-
Quenching (Optional):
-
To quench any unreacted nitrene intermediates, a primary amine-containing buffer (e.g., Tris) can be added after the UV irradiation step.
-
-
Analysis:
-
Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing Workflows and Pathways
This compound Crosslinking Workflow
Caption: A generalized workflow for this compound photo-crosslinking experiments.
Troubleshooting Logic for Low Crosslinking Yield
Caption: A decision tree for troubleshooting low yield in this compound crosslinking.
References
Avoiding polymerization during p-Methyl-cinnamoyl Azide synthesis
Welcome to the technical support center for the synthesis of p-Methyl-cinnamoyl Azide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during this synthesis, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the synthesis of this compound?
A1: The most significant challenge is the undesired polymerization of the p-Methyl-cinnamoyl moiety. This is due to the presence of the vinyl group, which is susceptible to free-radical polymerization, especially at elevated temperatures. This can lead to low yields and difficult purification of the desired azide product.
Q2: What is the general synthetic route for this compound?
A2: The synthesis is typically a two-step process:
-
Formation of the Acyl Chloride: p-Methyl-cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form p-Methyl-cinnamoyl chloride.
-
Formation of the Acyl Azide: The resulting p-Methyl-cinnamoyl chloride is then reacted with an azide source, most commonly sodium azide (NaN₃), to yield this compound. This step is followed by the Curtius rearrangement to form the corresponding isocyanate.
Q3: How can polymerization be prevented during the synthesis?
A3: The most effective method to prevent polymerization is the addition of a free-radical scavenger or inhibitor to the reaction mixture. Phenolic compounds are particularly effective. It is also crucial to maintain careful control over the reaction temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of this compound | 1. Polymerization of the starting material or intermediate. A thick, viscous, or solid mass may be observed in the reaction flask. | a. Add a polymerization inhibitor: Introduce a small amount of a free-radical scavenger such as hydroquinone or 4-tert-butylcatechol to the reaction mixture during the formation of the acyl chloride. b. Control the temperature: Maintain a low to moderate temperature throughout the synthesis. For the acyl chloride formation, conduct the reaction at room temperature or slightly below. For the azide formation and Curtius rearrangement, carefully control the heating to avoid excessive temperatures that can promote polymerization. |
| 2. Incomplete conversion of p-Methyl-cinnamic acid to the acyl chloride. | a. Ensure an excess of the chlorinating agent: Use a slight excess of thionyl chloride or oxalyl chloride. b. Increase reaction time: Allow the reaction to stir for a sufficient duration to ensure complete conversion. Monitor the reaction progress by techniques such as TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch). | |
| 3. Decomposition of the acyl azide. Acyl azides can be thermally unstable. | a. Perform the Curtius rearrangement in situ: After the formation of the acyl azide, proceed directly with the rearrangement without isolating the azide intermediate. b. Use mild reaction conditions: The Curtius rearrangement can often be initiated at moderate temperatures. Avoid unnecessarily high temperatures.[1][2][3][4][5] | |
| Difficulty in purifying the final product | 1. Presence of polymeric byproducts. | a. Employ the preventative measures against polymerization as described above. b. Purification techniques: If polymerization has occurred, purification can be challenging. Column chromatography may be effective in separating the desired product from the polymer. |
| 2. Residual starting materials or intermediates. | a. Ensure complete reactions: As mentioned above, drive the reactions to completion. b. Washing steps: During workup, thoroughly wash the organic layer to remove any unreacted starting materials or water-soluble byproducts. | |
| Safety Concerns | 1. Use of hazardous reagents. Thionyl chloride and sodium azide are toxic and reactive. | a. Work in a well-ventilated fume hood. b. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. c. Quench excess reagents carefully: For example, slowly add excess thionyl chloride to water or a basic solution to neutralize it. |
| 2. Potential for explosive decomposition of azides. | a. Avoid isolating the acyl azide intermediate if possible. b. Do not use metal spatulas to handle sodium azide. c. Be aware of the thermal instability of the azide and avoid excessive heating. |
Experimental Protocols
Protocol 1: Synthesis of p-Methyl-cinnamoyl Chloride with Polymerization Inhibitor
This protocol outlines the first step in the synthesis of this compound, incorporating a polymerization inhibitor.
Materials:
-
p-Methyl-cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Hydroquinone
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-Methyl-cinnamic acid in the anhydrous solvent.
-
Add a catalytic amount of a polymerization inhibitor, such as hydroquinone (approximately 0.1-0.5 mol%).
-
Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of HCl gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude p-Methyl-cinnamoyl chloride. This intermediate can be used in the next step without further purification.
Protocol 2: Synthesis of this compound and In Situ Curtius Rearrangement
This protocol describes the conversion of the acyl chloride to the azide and its subsequent rearrangement.
Materials:
-
p-Methyl-cinnamoyl chloride (from Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., acetone or toluene)
Procedure:
-
Dissolve the crude p-Methyl-cinnamoyl chloride in the anhydrous solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Carefully add a solution of sodium azide in a minimal amount of water or as a suspension in the reaction solvent. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then gently reflux until the evolution of nitrogen gas is complete, indicating the formation of the isocyanate via the Curtius rearrangement.
-
The resulting isocyanate can then be used for subsequent reactions.
Data Presentation
| Condition | Expected Yield of this compound | Observation |
| Without Polymerization Inhibitor | Low to moderate | Formation of a viscous liquid or solid polymer, making isolation difficult. |
| With Polymerization Inhibitor (e.g., Hydroquinone) | High | Cleaner reaction mixture, easier isolation of the desired product. |
Visualization
Logical Workflow for Avoiding Polymerization
The following diagram illustrates the decision-making process and workflow to mitigate polymerization during the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
Technical Support Center: Catalyst Selection for p-Methyl-cinnamoyl Azide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Methyl-cinnamoyl Azide. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during its synthesis and subsequent reactions, primarily focusing on the Curtius rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
A1: The most prevalent reaction is the Curtius rearrangement, a thermal or catalytically-induced decomposition of the acyl azide to form p-methyl-styryl isocyanate. This isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield amines, carbamates, and ureas.[1][2][3]
Q2: How is this compound typically synthesized?
A2: this compound is commonly prepared from p-methyl-cinnamic acid. The carboxylic acid is first converted to its more reactive acyl chloride, which is then reacted with an azide source, such as sodium azide, to yield the acyl azide.[4][5] Another modern approach involves the one-pot reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA).[4]
Q3: What catalysts are effective for the Curtius rearrangement of this compound?
A3: Lewis acids are known to catalyze the Curtius rearrangement by lowering the decomposition temperature.[3] While specific comparative studies on this compound are limited in the reviewed literature, general findings suggest that Lewis acids like Boron Trifluoride (BF₃) and Zinc Triflate (Zn(OTf)₂) are effective catalysts for the rearrangement of acyl azides.[1][3]
Troubleshooting Guide
Problem 1: Low or no yield of this compound during synthesis.
| Possible Cause | Suggested Solution |
| Incomplete conversion of p-methyl-cinnamic acid to the acyl chloride. | Ensure the complete removal of any water from the starting material and solvent. Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and allow for adequate reaction time. Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride. |
| Degradation of the acyl azide. | Acyl azides can be thermally and photochemically sensitive. It is advisable to perform the reaction at low temperatures (e.g., 0 °C) and protect the reaction mixture from light. Avoid prolonged heating during workup. |
| Side reaction with residual water. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Residual water can hydrolyze the acyl chloride back to the carboxylic acid or react with the acyl azide. |
Problem 2: The Curtius rearrangement of this compound is slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Insufficient thermal energy. | The thermal Curtius rearrangement requires heating. If the reaction is sluggish, gradually increase the temperature of the reaction mixture. Be cautious, as excessive heat can lead to decomposition and side products. |
| Catalyst is inactive or absent. | For catalyzed reactions, ensure the Lewis acid catalyst is of good quality and handled under anhydrous conditions. Consider increasing the catalyst loading if the reaction remains slow. For thermal rearrangements, the addition of a Lewis acid catalyst like Zn(OTf)₂ can significantly lower the required reaction temperature.[1] |
| Solvent effects. | The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred for the rearrangement itself. If trapping the isocyanate with a nucleophile, the nucleophile can sometimes be used as the solvent. |
Problem 3: Formation of undesired side products during the Curtius rearrangement.
| Possible Cause | Suggested Solution |
| Reaction of the isocyanate with residual water. | If the desired product is not the primary amine, ensure the reaction is conducted under strictly anhydrous conditions to prevent the formation of the corresponding amine via the unstable carbamic acid, which can then react further to form ureas. |
| Polymerization of the isocyanate. | Isocyanates can polymerize, especially at higher concentrations and temperatures. It is often best to generate and use the isocyanate in situ or trap it immediately with a suitable nucleophile. |
| Photochemical decomposition. | If the reaction is performed under photochemical conditions, the formation of a nitrene intermediate can lead to various side reactions. For a cleaner reaction, thermal rearrangement is generally preferred.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step procedure involves the initial formation of p-methyl-cinnamoyl chloride followed by its conversion to the corresponding acyl azide.
Step 1: Synthesis of p-Methyl-cinnamoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-methyl-cinnamic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be performed in a well-ventilated fume hood.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude p-methyl-cinnamoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the crude p-methyl-cinnamoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or THF) in a round-bottom flask cooled in an ice bath (0 °C).
-
In a separate flask, dissolve sodium azide (NaN₃) (a slight excess, e.g., 1.1-1.2 eq) in a minimal amount of water and add it dropwise to the solution of the acyl chloride while maintaining the temperature at 0 °C. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride and appearance of the characteristic azide peak around 2140 cm⁻¹).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent system if necessary.
Protocol 2: Zinc Triflate-Catalyzed Curtius Rearrangement and Trapping of p-Methyl-styryl Isocyanate
This one-pot procedure describes the synthesis of a Boc-protected amine from p-methyl-cinnamic acid.[1]
-
To a solution of p-methyl-cinnamic acid (1.0 eq) in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃).
-
Add a catalytic amount of zinc triflate (Zn(OTf)₂) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Heat the reaction mixture to around 40 °C. The acyl azide is formed in situ and undergoes rearrangement to the isocyanate.
-
The in situ generated tert-butoxide (from the reaction of Boc₂O) then traps the isocyanate to form the Boc-protected amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.
Data Presentation
Table 1: Catalyst Comparison for Curtius Rearrangement (General Observations)
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Thermal (None) | High Temperature (80-100 °C) | Simple, no catalyst contamination | High energy input, potential for side reactions |
| Lewis Acids (e.g., BF₃, Zn(OTf)₂) | Lower Temperature (e.g., 40 °C) | Lower reaction temperature, potentially higher yields[1][3] | Catalyst cost and handling, need for anhydrous conditions |
| Photochemical | UV irradiation | Can proceed at low temperatures | Often leads to a mixture of products via a nitrene intermediate[3] |
Visualizations
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up p-Methyl-cinnamoyl Azide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of p-methyl-cinnamoyl azide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and scalable method involves a two-step process:
-
Formation of the Acyl Chloride: p-Methylcinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form p-methylcinnamoyl chloride.
-
Azide Formation: The resulting p-methylcinnamoyl chloride is then reacted with an azide salt, most commonly sodium azide (NaN₃), to yield this compound.
Q2: What are the primary challenges encountered during the synthesis of this compound?
The main challenges include:
-
Low Yields: This can be due to incomplete reactions, side reactions, or product loss during workup and purification.
-
Curtius Rearrangement: The acyl azide product can undergo thermal or photochemical rearrangement to form the corresponding isocyanate, which is an undesired byproduct.[1][2][3][4]
-
Safety Hazards: Sodium azide and organic azides are potentially explosive and highly toxic.[1][2][3][4]
Q3: How can the Curtius rearrangement be minimized?
The Curtius rearrangement is promoted by heat.[1] To minimize this side reaction:
-
Maintain low reaction temperatures during the synthesis and workup of the acyl azide.
-
Avoid prolonged heating of the isolated this compound.
-
If the isocyanate is the desired product, the reaction can be intentionally heated in an inert solvent.
Q4: What are the critical safety precautions when working with sodium azide and this compound?
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.
-
Explosion Hazard: Sodium azide can form explosive heavy metal azides if it comes into contact with metals like lead or copper (e.g., in plumbing). Acyl azides can be explosive, especially with friction, shock, or heat.
-
Handling: Always handle sodium azide and acyl azides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Use plastic or ceramic spatulas instead of metal ones.
-
Waste Disposal: Dispose of all azide-containing waste as hazardous waste according to your institution's guidelines. Never pour azide solutions down the drain.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of p-methylcinnamoyl chloride | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Impure p-methylcinnamic acid. | 1. Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used. 2. Increase the reaction time or temperature moderately. 3. Remove excess thionyl chloride under reduced pressure at a low temperature to avoid charring. 4. Recrystallize the starting p-methylcinnamic acid before use. |
| Step 2: Low yield of this compound | 1. Incomplete reaction with sodium azide. 2. Curtius rearrangement to the isocyanate. 3. Hydrolysis of the acyl chloride back to the carboxylic acid before azide addition. | 1. Use a slight excess of sodium azide. 2. Ensure the sodium azide is finely powdered and dry. 3. Conduct the reaction at a low temperature (e.g., 0-5 °C) to minimize the Curtius rearrangement. 4. Ensure the p-methylcinnamoyl chloride solution is anhydrous before adding sodium azide. |
| Product is contaminated with p-methylcinnamoyl isocyanate | The reaction temperature was too high, or the product was heated during workup, leading to Curtius rearrangement. | 1. Maintain strict temperature control during the reaction and purification. 2. Use the crude this compound immediately in the next step if possible to avoid decomposition upon storage or purification. 3. Purification can be attempted via flash chromatography at low temperatures, but this may also induce rearrangement. |
| Difficulty in isolating the product | This compound may be an oil or a low-melting solid, making precipitation and filtration challenging. | 1. After quenching the reaction with water, extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Carefully remove the solvent under reduced pressure at a low temperature. 3. If the product is an oil, it may be used in the next step without further purification after drying. |
Experimental Protocols
Step 1: Synthesis of p-Methylcinnamoyl Chloride
This protocol is a general method adapted for the synthesis of p-methylcinnamoyl chloride.
Materials:
-
p-Methylcinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend p-methylcinnamic acid in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude p-methylcinnamoyl chloride can be used directly in the next step or purified by vacuum distillation.
| Parameter | Value |
| **Reactant Ratio (Acid:SOCl₂) ** | 1 : 1.5-2.0 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
Step 2: Synthesis of this compound
This protocol is a general method adapted for the synthesis of this compound.
Materials:
-
p-Methylcinnamoyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous acetone or tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude p-methylcinnamoyl chloride in anhydrous acetone or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (typically 1.2 to 1.5 equivalents) in a minimal amount of water and add it dropwise to the cold acyl chloride solution. Alternatively, a suspension of sodium azide in the reaction solvent can be used.
-
Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the azide peak at ~2130 cm⁻¹).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product and quench any unreacted sodium azide.
-
Extract the aqueous mixture with a cold organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to obtain the crude this compound.
| Parameter | Value |
| Reactant Ratio (Acyl Chloride:NaN₃) | 1 : 1.2-1.5 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
Visualizations
References
Technical Support Center: p-Methyl-cinnamoyl Azide
Welcome to the technical support center for p-Methyl-cinnamoyl Azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading upon heating. What is the expected thermal degradation pathway?
A1: The primary thermal degradation pathway for this compound is the Curtius rearrangement . This is a well-documented reaction for acyl azides.[1][2] The process is a concerted, one-stage reaction where the acyl azide rearranges to form a highly reactive isocyanate intermediate (p-methylstyryl isocyanate) with the loss of nitrogen gas (N₂).[2][3] This isocyanate is the key intermediate that can then react with various nucleophiles present in the reaction mixture.
The overall transformation is as follows: this compound → p-Methylstyryl Isocyanate + N₂
Recent research indicates that this is a concerted process, meaning the migration of the alkyl/aryl group and the loss of nitrogen gas occur simultaneously, rather than forming a discrete acyl nitrene intermediate.[2]
References
Validation & Comparative
A Comparative Guide to Photo-Crosslinkers: Featuring p-Methyl-cinnamoyl Azide
In the dynamic fields of chemical biology, drug discovery, and proteomics, photo-crosslinkers are indispensable tools for elucidating molecular interactions. These light-activated molecules forge covalent bonds between interacting biomolecules, providing a snapshot of transient and stable complexes within their native environments. This guide offers a detailed comparison of p-Methyl-cinnamoyl Azide and other widely used photo-crosslinkers, including aryl azides, benzophenones, and diazirines. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their experimental needs.
Overview of Photo-Crosslinker Performance
The selection of a photo-crosslinker is dictated by several key performance metrics, including its activation wavelength, the reactivity of the generated species, and its potential for off-target effects and cytotoxicity. While extensive data exists for established photo-crosslinkers, specific quantitative performance data for this compound is limited in the current scientific literature. The following table summarizes the known properties of common photo-crosslinkers.
| Feature | This compound | Aryl Azides | Benzophenones | Diazirines |
| Photoreactive Group | Cinnamoyl Azide | Aryl Azide | Benzophenone | Diazirine |
| Activation Wavelength (nm) | Not specified in literature | 254-460[1] | ~350-360[2] | 330-380 |
| Reactive Intermediate | Nitrene (presumed) | Nitrene | Triplet Ketone | Carbene |
| Reaction Mechanism | C-H/N-H insertion, addition to double bonds (presumed) | C-H/N-H insertion, ring expansion and nucleophilic attack[1] | Hydrogen abstraction from C-H bonds[2] | Insertion into C-H, N-H, O-H bonds |
| Crosslinking Efficiency | Not specified in literature | Generally lower, prone to side reactions | Generally higher than aryl azides | Efficient, but can be quenched by water |
| Specificity | Not specified in literature | Can be less specific due to longer-lived intermediates | Relatively non-specific C-H insertion | Relatively non-specific, but short-lived carbene can offer some spatial specificity |
| Cytotoxicity | Not specified in literature | Can be cytotoxic, especially with short-wavelength UV | Can generate reactive oxygen species, leading to cytotoxicity | Generally considered to have lower cytotoxicity |
| Key Advantages | Potentially novel reactivity (unconfirmed) | Small size | High crosslinking efficiency, not quenched by water | Small size, activated by longer, less damaging wavelengths |
| Key Disadvantages | Lack of characterization data | Requires shorter, potentially damaging UV wavelengths for simple aryl azides, longer half-life of nitrene can lead to non-proximal labeling | Bulky, can perturb systems, longer irradiation times required | Reactive carbene can be quenched by water, potentially lowering yields |
Reaction Mechanisms and Experimental Workflows
The utility of a photo-crosslinker is defined by its light-induced reaction mechanism. Upon photoactivation, these molecules generate highly reactive intermediates that covalently bind to nearby molecules.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the general photoactivation pathways for the major classes of photo-crosslinkers.
This compound is presumed to follow a similar photoactivation pathway to other aryl azides, generating a highly reactive nitrene intermediate upon UV irradiation. The cinnamoyl group may influence the photochemistry and reactivity of the nitrene, but specific studies are needed to confirm this.
General Experimental Workflow for Photo-Crosslinking
A typical photo-crosslinking experiment followed by proteomic analysis involves several key steps, as outlined below.
Detailed Experimental Protocols
To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are crucial. Below are example protocols for evaluating photo-crosslinker efficiency and cytotoxicity.
Protocol 1: Evaluation of Photo-Crosslinking Efficiency using Quantitative Mass Spectrometry
This protocol provides a framework for comparing the crosslinking efficiency of different photo-crosslinkers.
1. Sample Preparation:
-
Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the photo-crosslinker (this compound, aryl azide, benzophenone, or diazirine-based) to the protein solution at a specific molar excess (e.g., 20-fold).
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes) at room temperature to allow for non-covalent interactions.
2. Photo-Crosslinking:
-
Transfer the samples to a suitable plate (e.g., 96-well UV-transparent plate).
-
Irradiate the samples with a UV lamp at the appropriate wavelength for each crosslinker (see table above) for a defined period (e.g., 15-30 minutes) on ice.[3]
-
Include a non-irradiated control for each crosslinker.
3. SDS-PAGE Analysis:
-
Analyze the irradiated and non-irradiated samples by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the formation of higher molecular weight bands, indicative of crosslinking.
4. In-gel Digestion:
-
Excise the protein bands (both monomeric and crosslinked) from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
5. Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Use specialized software (e.g., pLink, MaxLynx) to identify crosslinked peptides.
-
Quantify the abundance of crosslinked peptides relative to unmodified peptides to determine the crosslinking efficiency.[3][4]
Protocol 2: Assessment of Cytotoxicity
This protocol outlines a method to evaluate the potential toxicity of photo-crosslinkers and the irradiation process on cultured cells.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, HEK293) in appropriate media.
-
Treat the cells with varying concentrations of the photo-crosslinker for a defined period.
-
Include a vehicle control (e.g., DMSO).
2. UV Irradiation:
-
Expose the treated cells to UV light at the specific activation wavelength for the crosslinker for a set duration.
-
Include a non-irradiated control group for each concentration.
3. Cytotoxicity Assay (e.g., MTT Assay):
-
After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to the cells and incubate.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
4. Data Analysis:
-
Plot cell viability against the concentration of the photo-crosslinker for both irradiated and non-irradiated groups.
-
Determine the IC50 value to quantify the cytotoxicity.
Conclusion
The choice of a photo-crosslinker represents a critical decision in the design of experiments aimed at understanding molecular interactions. While established photo-crosslinkers like aryl azides, benzophenones, and diazirines have been extensively characterized, offering a range of properties to suit different applications, the performance of newer reagents like this compound remains largely unexplored. The cinnamoyl moiety has the potential to confer unique photochemical properties, but without direct comparative studies on its crosslinking efficiency, specificity, and cytotoxicity, its utility in biological systems cannot be fully assessed.
Researchers are encouraged to perform head-to-head comparisons of this compound with established crosslinkers using standardized protocols, such as those outlined in this guide. Such studies will be invaluable in expanding the chemical toolbox available for dissecting the intricate networks of molecular interactions that govern cellular life.
References
A Comparative Analysis of the Reactivity of p-Methyl-cinnamoyl Azide and Cinnamoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of p-methyl-cinnamoyl azide and its parent compound, cinnamoyl azide. This analysis is supported by available theoretical data and established chemical principles, offering insights for researchers working with these compounds in organic synthesis and medicinal chemistry.
Introduction
Cinnamoyl azides are versatile reagents in organic chemistry, primarily utilized for the Curtius rearrangement to produce the corresponding isocyanates. These isocyanates are valuable intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amines, ureas, and carbamates, which are prevalent in pharmaceuticals and other bioactive molecules. The introduction of a methyl group at the para-position of the phenyl ring in this compound can potentially influence its reactivity compared to the unsubstituted cinnamoyl azide. This guide explores these differences in reactivity, focusing on the well-documented Curtius rearrangement.
The Curtius Rearrangement: A Primary Reaction Pathway
The principal reaction of both this compound and cinnamoyl azide is the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[1][2] The reaction is believed to proceed through a concerted mechanism, where the migration of the alkyl or aryl group occurs simultaneously with the expulsion of the nitrogen molecule, thus avoiding the formation of a highly reactive nitrene intermediate.[2]
dot
Caption: The concerted mechanism of the Curtius rearrangement.
Comparative Reactivity Analysis
A key factor influencing the rate of the Curtius rearrangement is the electronic nature of the migrating group. In the case of cinnamoyl azides, this is the styryl group. The presence of a methyl group in the para-position of the phenyl ring in this compound introduces an electronic effect that can be compared to the unsubstituted cinnamoyl azide.
The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. In electrophilic aromatic substitution reactions, this property generally increases the reaction rate. However, in the context of the Curtius rearrangement, the effect of substituents on the phenyl ring of cinnamoyl azide has been found to be weak according to theoretical studies.[3]
This weak effect can be attributed to the unique, localized π-electron system of the cinnamoyl azide molecule.[3] The presence of the double bond between the aromatic ring and the carbonyl group disrupts the delocalization of electrons from the phenyl ring to the reaction center.[3] Consequently, the electron-donating effect of the p-methyl group does not significantly stabilize the transition state of the rearrangement, leading to a minimal impact on the reaction rate.
Data Presentation
Due to the lack of specific experimental kinetic data for this compound, a quantitative comparison table cannot be provided at this time. However, based on theoretical studies, the key takeaway is the weak effect of the para-methyl substituent on the rate of the Curtius rearrangement .
| Compound | Substituent Effect on Curtius Rearrangement Rate |
| Cinnamoyl Azide | Baseline |
| This compound | Weak to negligible increase |
Experimental Protocols
The following are general experimental protocols for the synthesis of cinnamoyl azide and this compound. These procedures are based on standard methods for the preparation of acyl azides from the corresponding acyl chlorides.
Synthesis of Cinnamoyl Chloride (Precursor to Cinnamoyl Azide)
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend trans-cinnamic acid in anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain crude cinnamoyl chloride as an oil or low-melting solid.
Synthesis of Cinnamoyl Azide
Materials:
-
Cinnamoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve cinnamoyl chloride in anhydrous acetone and cool the solution in an ice bath.
-
Prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the cooled solution of cinnamoyl chloride with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the cinnamoyl azide.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis of this compound
The synthesis of this compound follows the same two-step procedure as for cinnamoyl azide, starting from p-methyl-cinnamic acid.
dot
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of p-Methyl-cinnamoyl Azide: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of p-Methyl-cinnamoyl Azide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs, primarily cinnamoyl azide and other para-substituted cinnamoyl derivatives, to provide expected characterization parameters and experimental protocols. This information is intended to serve as a practical starting point for researchers working with this and similar molecules.
Spectroscopic and Chromatographic Characterization
The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecule's structure, purity, and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
Expected ¹H NMR Data (based on cinnamoyl derivatives):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Methyl (CH₃) | ~2.3 - 2.4 | Singlet | N/A |
| Vinylic (α-H) | ~6.3 - 6.5 | Doublet | ~16 |
| Vinylic (β-H) | ~7.5 - 7.7 | Doublet | ~16 |
| Aromatic (H ortho to vinyl) | ~7.2 - 7.4 | Doublet | ~8 |
| Aromatic (H meta to vinyl) | ~7.1 - 7.3 | Doublet | ~8 |
Expected ¹³C NMR Data (based on cinnamoyl derivatives):
| Carbon | Expected Chemical Shift (ppm) |
| Methyl (CH₃) | ~21 |
| Vinylic (α-C) | ~118 - 120 |
| Vinylic (β-C) | ~140 - 145 |
| Aromatic (C-H) | ~128 - 130 |
| Aromatic (C-CH₃) | ~140 - 142 |
| Aromatic (C-vinyl) | ~132 - 134 |
| Carbonyl (C=O) | ~165 - 170 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the key functional groups present in this compound, most notably the azide and carbonyl groups.
Expected FT-IR Absorption Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) stretch | 2100 - 2250 | Strong, Sharp |
| Carbonyl (C=O) stretch | 1680 - 1700 | Strong |
| C=C stretch (alkene) | 1620 - 1640 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (vinylic) | 3010 - 3040 | Medium |
| C-H stretch (methyl) | 2850 - 2960 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The expected molecular weight for C₁₀H₉N₃O is approximately 187.07 g/mol [1].
Expected Fragmentation Pattern: The primary fragmentation is expected to be the loss of nitrogen gas (N₂) from the azide group, resulting in a nitrene intermediate.
| Fragment Ion | m/z | Description |
| [M]⁺ | 187 | Molecular Ion |
| [M - N₂]⁺ | 159 | Loss of nitrogen gas |
| [M - N₂ - CO]⁺ | 131 | Subsequent loss of carbon monoxide |
| [C₉H₉]⁺ | 117 | p-methylstyryl cation |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase method would be a suitable starting point for method development.
Hypothetical HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following are suggested starting protocols for the characterization of this compound.
Synthesis of this compound
This compound can be synthesized from p-methyl-cinnamoyl chloride.
-
Dissolve p-methyl-cinnamoyl chloride in a suitable solvent such as acetone or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium azide (NaN₃) dropwise with vigorous stirring.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software to perform phasing, baseline correction, and peak integration.
-
Reference the chemical shifts to the residual solvent peak.
FT-IR Sample Preparation and Analysis
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Alternatively, for a solution, cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or pure solvent and subtract it from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum in the desired mass range.
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragmentation pattern to confirm the structure.
Visualizing the Characterization Workflow and Technique Comparison
The following diagrams illustrate the logical flow of experiments for characterizing this compound and a comparison of the information provided by each analytical technique.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Comparison of information obtained from different analytical techniques.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for p-Methyl-cinnamoyl Azide Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like p-Methyl-cinnamoyl Azide is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound, complete with experimental protocols and supporting data.
Introduction to Purity Analysis of this compound
This compound is a reactive chemical intermediate used in various organic syntheses. Due to its reactivity, it can be prone to degradation and may contain process-related impurities.[1] HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it well-suited for purity analysis.[2] A stability-indicating HPLC method is crucial as it can resolve the main compound from its potential degradation products and synthetic by-products.[3][4]
This guide compares a standard HPLC method (Method A) with a proposed optimized method (Method B) designed for improved resolution and faster analysis time. The primary impurities considered in this analysis are the starting material, p-methyl-cinnamic acid, and the potential degradation product, p-methyl-cinnamaldehyde.
Comparison of HPLC Methods
The performance of two distinct RP-HPLC methods for the analysis of this compound is summarized below. Method B offers a significant improvement in resolution and a reduction in run time compared to the standard Method A.
| Parameter | Method A: Standard Isocratic | Method B: Optimized Gradient |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | Not Applicable | 0-1 min: 50% B1-5 min: 50-95% B5-7 min: 95% B7-8 min: 95-50% B8-10 min: 50% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 15 minutes | 10 minutes |
| Resolution (Analyte/Impurity 1) | 1.8 | > 2.5 |
| Resolution (Analyte/Impurity 2) | 2.1 | > 3.0 |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Method A: Standard Isocratic Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase Preparation: Prepare a mixture of HPLC-grade acetonitrile and ultrapure water in a 60:40 volume-to-volume ratio. Degas the mobile phase prior to use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method B: Optimized Gradient Method
-
Instrumentation: A gradient HPLC system with a UV detector and a column oven.
-
Column: C18, 3.5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of ultrapure water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases before placing them in the HPLC system.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Run Time: 10 minutes
-
Gradient Program:
-
0 to 1 min: Hold at 50% B
-
1 to 5 min: Linear gradient from 50% to 95% B
-
5 to 7 min: Hold at 95% B
-
7 to 8 min: Linear gradient from 95% to 50% B
-
8 to 10 min: Hold at 50% B for column re-equilibration
-
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the HPLC analysis and the relationship between the analyte and its potential impurities.
References
A Comparative Analysis of Substituted Cinnamoyl Azides and Their Analogs: Synthesis, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative examination of substituted cinnamoyl azides and related cinnamoyl derivatives, focusing on their synthesis, biological performance, and underlying mechanisms of action. While direct comparative studies on a wide range of substituted cinnamoyl azides are limited in publicly available literature, this document compiles the existing data and juxtaposes it with that of structurally similar cinnamoyl amides and esters to provide a valuable resource for researchers in drug discovery and medicinal chemistry. The information is presented to facilitate the identification of promising scaffolds for further development.
Data Presentation: A Comparative Look at Biological Activity
The biological potential of cinnamoyl derivatives, including azides, amides, and esters, has been explored in various studies. The following tables summarize the reported antimicrobial and anticancer activities, providing a basis for comparative evaluation.
Antimicrobial Activity
The antimicrobial efficacy of cinnamoyl derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamoyl Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamoyl Amide | N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | [1] |
| Cinnamoyl Amide | N-feruloyl-DOPA-methyl ester | Staphylococcus aureus | 125 | [1] |
| Cinnamoyl Amide | N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | [1] |
| Cinnamoyl Amide | General amino acid amides | Streptococcus pyogenes | 250 | [1] |
| Cinnamic Acid | Ferulic acid, p-coumaric acid | Streptococcus pyogenes | 125 | [1] |
| Cinnamoyl Amide | 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | [2] |
| Cinnamate Ester | Decyl cinnamate | Staphylococcus aureus | 550.96 µM | [2] |
| Cinnamate Ester | Butyl cinnamate | Candida albicans | 626.62 µM | [2] |
Anticancer Activity
The anticancer potential of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.
Table 2: Comparative Anticancer Activity (IC50) of Cinnamoyl Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamoyl-Quinoline Hybrid | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 (Colon) | 1.89 | |
| Cinnamoyl-Quinoline Hybrid | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HepG2 (Liver) | 4.05 | |
| Cinnamoyl-Quinoline Hybrid | Compound 5b | MCF-7 (Breast) | 8.48 | |
| Cinnamoyl Piperidinyl Acetate | 2-chloro substitution (5b) | A549 (Lung) | 19.74 | [3] |
| Cinnamoyl Piperidinyl Acetate | 4-ethoxy-3-methoxy moiety (5q) | BChE Inhibition | 13.49 | [3] |
| Cinnamoyl Sulfonamide Hydroxamate | Compound 3a | Squamous Cell Carcinoma | 81.27 (µg/mL) | [4] |
| Cinnamoyl Sulfonamide Hydroxamate | Compound 3b | Squamous Cell Carcinoma | 129.27 (µg/mL) | [4] |
Note: The table showcases the anticancer activity of various cinnamoyl derivatives. Specific IC50 values for a comparative series of substituted cinnamoyl azides are not detailed in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis of cinnamoyl azides and for assessing their biological activity, based on information from the cited literature.
Synthesis of Substituted Cinnamoyl Azides
A general and straightforward method for the synthesis of cinnamoyl azides involves a two-step process starting from the corresponding cinnamic acid.[5]
Step 1: Formation of Cinnamoyl Chloride
-
A substituted cinnamic acid is refluxed with an excess of thionyl chloride for a duration of one hour.
-
The excess thionyl chloride is then removed under reduced pressure to yield the crude cinnamoyl chloride.
Step 2: Formation of Cinnamoyl Azide
-
The obtained cinnamoyl chloride is dissolved in a suitable solvent such as acetone.
-
A solution of sodium azide in water is added dropwise to the cinnamoyl chloride solution while stirring vigorously in an ice bath.
-
The reaction mixture is stirred for an additional 30 minutes.
-
The resulting cinnamoyl azide precipitates and is collected by filtration, washed with water, and dried.
This procedure can be adapted for various substituted cinnamic acids to generate a library of corresponding cinnamoyl azides.
Biological Assays
Antimicrobial Activity Assay (Microdilution Method) The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.[1][6]
-
A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Assay (MTT Assay) The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mandatory Visualizations
Synthesis Workflow for Substituted Cinnamoyl Azides
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Battle of Photo-Crosslinkers: p-Methyl-cinnamoyl Azide vs. Commercial Alternatives
In the dynamic fields of chemical biology and drug discovery, the identification of protein-protein interactions is paramount to understanding cellular signaling and disease mechanisms. Photo-crosslinkers are invaluable tools in this quest, allowing researchers to covalently capture transient interactions in their native cellular environment. This guide provides a comparative overview of p-Methyl-cinnamoyl Azide against a well-established class of commercial photo-crosslinkers, the NHS-Diazirines (SDA), to aid researchers in selecting the appropriate tool for their experimental needs.
Overview of Photo-Reactive Crosslinking
Photo-crosslinkers are chemical reagents that become reactive upon exposure to UV light. This temporal control allows for the precise initiation of the crosslinking reaction after the reagent has been introduced into a biological system. Upon activation, these molecules form highly reactive species that can covalently bond with nearby molecules, thus "trapping" interacting proteins.
This compound is an aryl azide-based photo-crosslinker. The cinnamoyl group provides a conjugated system that influences the wavelength of UV activation. Upon UV irradiation, the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds or add to double bonds of nearby amino acid residues.
Commercial NHS-Diazirine (SDA) Crosslinkers represent a popular class of heterobifunctional photo-crosslinkers.[1][2] These reagents feature an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (like the side chain of lysine residues) under physiological conditions, and a diazirine ring at the other end.[1][3] The diazirine group, upon exposure to long-wave UV light (330-370 nm), forms a reactive carbene intermediate that can insert into a wide range of chemical bonds.[1][4]
Quantitative Performance Comparison
A direct quantitative comparison is challenging due to the limited published data on the performance of this compound in biological applications. However, we can compare its known chemical properties with the well-documented performance of commercial NHS-Diazirine crosslinkers.
| Feature | This compound | Commercial NHS-Diazirine (SDA) Crosslinkers |
| Reactive Group (Photo-activatable) | Aryl Azide | Diazirine |
| Reactive Intermediate | Nitrene | Carbene |
| Activation Wavelength | Typically short-wave UV (~254-300 nm) | Long-wave UV (330-370 nm)[1] |
| Specificity of Photo-Reaction | Less specific, can react with various bonds | Highly reactive and non-specific with amino acid side chains[2] |
| Crosslinking Efficiency | Data not available | Generally high with optimized UV exposure[4] |
| Membrane Permeability | Likely permeable (based on structure) | Available in both membrane-permeable and impermeable (sulfo-NHS) forms[2][5] |
| Solubility | Likely soluble in organic solvents (e.g., DMSO) | Available in water-insoluble (dissolved in DMSO/DMF) and water-soluble (sulfo-NHS) forms[3] |
| Cytotoxicity | Data not available | Generally low, but can be influenced by concentration and UV exposure |
| Spacer Arm Length | Not applicable (unifunctional) | Available with various spacer arm lengths (e.g., 3.9 Å to 12.5 Å)[2] |
| Cleavability | Not applicable (unifunctional) | Available in both non-cleavable and cleavable (disulfide) forms[5] |
Experimental Protocols
Below are generalized protocols for utilizing photo-reactive crosslinkers to study protein-protein interactions in living cells.
General Protocol for In-Cell Photo-Crosslinking
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the photo-crosslinker. For this compound, a starting concentration in the low millimolar range, dissolved in a minimal amount of DMSO, could be tested. For NHS-Diazirine crosslinkers, follow the manufacturer's recommendations, typically in the range of 0.1-1 mM.[6]
-
Incubate the cells for a sufficient period to allow for cellular uptake and binding to the target protein (if a bifunctional crosslinker is used).
-
-
UV Irradiation:
-
Wash the cells with a suitable buffer (e.g., PBS) to remove excess crosslinker.[3] It is crucial to use buffers that do not contain primary amines (like Tris) as they can quench the reaction.[5]
-
Expose the cells to UV light at the appropriate wavelength. For aryl azides like this compound, this would likely be in the 254-300 nm range. For diazirine-based crosslinkers, use a UV lamp with an output of 330-370 nm.[1][3]
-
The duration and intensity of UV exposure should be optimized for each experimental setup to maximize crosslinking efficiency while minimizing cellular damage.[3]
-
-
Cell Lysis and Analysis:
-
After irradiation, lyse the cells using a suitable lysis buffer.
-
The crosslinked protein complexes can then be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners.
-
Visualizing the Mechanisms and Workflows
Photo-Activation and Crosslinking Mechanism
Caption: Photo-activation of aryl azide and diazirine crosslinkers.
Experimental Workflow for Crosslinking and Protein Identification
Caption: Workflow for identifying protein interactions using photo-crosslinking.
Conclusion
Commercial NHS-Diazirine (SDA) crosslinkers offer a versatile and well-characterized platform for studying protein-protein interactions, with options for varying spacer arm lengths, cleavability, and membrane permeability.[2][5] While this compound presents a potential alternative based on aryl azide chemistry, the lack of published performance data makes its application in biological systems less predictable. Researchers opting to use this compound should be prepared to undertake significant optimization of experimental parameters such as concentration, UV wavelength, and irradiation time. For studies requiring reliable and reproducible crosslinking with a clear understanding of the reagent's properties, the well-documented commercial alternatives are recommended.
References
- 1. This compound 2g | forenap [forenap.com]
- 2. This compound 500mg | forenap [forenap.com]
- 3. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to Density Functional Theory (DFT) Calculations for p-Methyl-cinnamoyl Azide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the molecular properties of compounds like p-Methyl-cinnamoyl Azide is crucial for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative framework for utilizing Density Functional Theory (DFT) calculations to investigate the properties of this compound, offering a powerful computational lens to complement and guide experimental studies.
I. Computational and Experimental Data Summary
A thorough investigation of this compound involves a synergistic approach, combining computational predictions with experimental validation. The following tables present a proposed structure for summarizing and comparing the key data points.
Table 1: Calculated and Experimental Geometric Parameters
| Parameter | DFT Calculated Value | Experimental Value | Alternative Compound (e.g., Cinnamoyl Azide) |
| Bond Lengths (Å) | |||
| C=C | Value | Value | Value |
| C-N (azide) | Value | Value | Value |
| N=N (azide) | Value | Value | Value |
| Bond Angles (°) ** | |||
| C-C-N | Value | Value | Value |
| N-N-N | Value | Value | Value |
| Dihedral Angles (°) ** | |||
| C6-C1-C7-C8 | Value | Value | Value |
Table 2: Electronic and Spectroscopic Properties
| Property | DFT Calculated Value | Experimental Value | Alternative Compound (e.g., Cinnamoyl Azide) |
| Electronic Properties | |||
| HOMO Energy (eV) | Value | Value | Value |
| LUMO Energy (eV) | Value | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value | Value |
| Dipole Moment (Debye) | Value | Value | Value |
| Spectroscopic Data | |||
| Key IR Frequencies (cm⁻¹) | Value | Value | Value |
| UV-Vis λmax (nm) | Value | Value | Value |
| ¹H NMR Chemical Shifts (ppm) | Value | Value | Value |
| ¹³C NMR Chemical Shifts (ppm) | Value | Value | Value |
II. Detailed Experimental and Computational Protocols
To ensure reproducibility and accuracy, detailed methodologies are paramount.
A. Experimental Protocols
-
Synthesis and Characterization: The synthesis of this compound would typically involve the reaction of p-Methyl-cinnamoyl chloride with sodium azide. Characterization would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) in a suitable deuterated solvent (e.g., CDCl₃) to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer to identify characteristic functional groups, particularly the azide (-N₃) and carbonyl (C=O) stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or acetonitrile) to determine the maximum absorption wavelengths (λmax).
-
X-ray Crystallography (if single crystals are obtained): This technique would provide the most accurate experimental data on bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
-
B. DFT Calculation Methodology
The following computational protocol is recommended for investigating the properties of this compound:
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to accurately describe the electron distribution of the azide group and polarization functions (d,p) for improved geometry optimization.
-
Geometry Optimization: The molecular geometry of this compound would be fully optimized in the gas phase or with a solvent model (e.g., PCM for simulating a solvent environment) to find the lowest energy conformation. Frequency calculations should be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
Property Calculations:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles are extracted from the optimized structure.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap and predict reactivity. The molecular dipole moment is also calculated.
-
Spectroscopic Properties:
-
IR Frequencies: Vibrational frequencies are calculated from the second derivative of the energy. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding absorption wavelengths.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the NMR chemical shifts.
-
-
III. Visualizing the Computational Workflow
A clear understanding of the computational workflow is essential for planning and executing DFT calculations.
Caption: A typical workflow for DFT calculations.
IV. Comparative Analysis and Interpretation
The core of this guide is the comparison between calculated and experimental data.
-
Geometric Parameters: A close agreement between calculated and (if available) X-ray crystallography data for bond lengths and angles would validate the chosen computational method. Discrepancies could indicate interesting electronic effects or intermolecular interactions in the solid state that are not captured by the gas-phase or implicit solvent calculations.
-
Electronic Properties: The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The dipole moment provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions.
-
Spectroscopic Data: Comparing calculated IR, UV-Vis, and NMR spectra with experimental data is crucial for validating the computational model. For IR spectra, the calculated frequency for the azide asymmetric stretch (typically around 2100-2160 cm⁻¹) would be a key benchmark. For UV-Vis, matching the calculated λmax with the experimental spectrum helps to understand the electronic transitions occurring within the molecule. For NMR, accurate prediction of chemical shifts confirms the electronic environment of the different nuclei.
By systematically applying this comparative approach, researchers can gain a deeper understanding of the fundamental properties of this compound, paving the way for its potential applications in drug design and materials science. This guide serves as a starting point, and further refinements to the computational methodology may be necessary depending on the specific research questions being addressed.
A Comparative Guide to the Characterization of Polymers Modified with p-Methyl-cinnamoyl Azide
For researchers, scientists, and drug development professionals exploring novel polymer modifications, understanding the comprehensive characterization of new materials is paramount. This guide provides a comparative analysis of polymers functionalized with p-Methyl-cinnamoyl Azide, a modification that imparts photoreactive properties. While direct, extensive literature on this specific modification is nascent, this guide draws parallels from well-characterized azide-modified and cinnamoyl-containing polymers to provide a robust framework for analysis. The inclusion of detailed experimental protocols and comparative data tables will aid in the design and execution of characterization studies.
Introduction to this compound Modification
The modification of polymers with this compound introduces a versatile functional group that combines the photoreactivity of the cinnamoyl moiety with the reactive potential of the azide group. The cinnamoyl group is well-known for its ability to undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking and changes in the polymer's physical properties.[1][2] This photoreactivity is valuable in applications such as photolithography and the development of photo-alignable liquid crystal displays.[1][2] The azide group, on the other hand, is a versatile chemical handle for further "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the conjugation of other molecules to the polymer backbone.[3]
Comparative Characterization Techniques
A thorough characterization of polymers modified with this compound involves a suite of analytical techniques to confirm the successful modification and to understand the material's properties. The following table summarizes the key techniques and the expected observations by comparing the modified polymer to its unmodified precursor.
| Characterization Technique | Unmodified Polymer | Polymer Modified with this compound | Purpose of Analysis |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks of the polymer backbone. | Appearance of a strong, sharp peak around 2100 cm⁻¹ (azide N≡N stretch) and peaks associated with the aromatic ring and C=C bond of the cinnamoyl group (~1630 cm⁻¹).[4][5] | To confirm the presence of the azide and cinnamoyl functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Resonances corresponding to the polymer backbone. | New resonances in the aromatic region (7-8 ppm) and vinylic region (6-7.5 ppm) from the cinnamoyl group, as well as signals from the methyl group.[4][6] | To provide detailed structural information and confirm the covalent attachment of the modifier. |
| Size Exclusion Chromatography (SEC) | A single, relatively narrow peak representing the molecular weight distribution of the unmodified polymer. | A shift in the elution volume corresponding to an increase in molecular weight upon modification. The peak may broaden if the modification is not uniform.[4] | To determine the molecular weight and molecular weight distribution of the modified polymer. |
| Thermogravimetric Analysis (TGA) | A specific decomposition temperature profile. | A multi-step decomposition profile may be observed, with an initial weight loss at lower temperatures (around 200 °C) corresponding to the decomposition of the azide group.[5][6] | To assess the thermal stability of the modified polymer. |
| Differential Scanning Calorimetry (DSC) | A characteristic glass transition temperature (Tg). | A potential change in the Tg of the polymer due to the introduction of the rigid cinnamoyl group. | To determine the effect of modification on the thermal transitions of the polymer. |
| UV-Visible Spectroscopy | May be transparent in the UV-Vis region depending on the polymer. | A strong absorption band in the UV region (typically around 280-320 nm) due to the cinnamoyl chromophore.[2] | To quantify the degree of modification and to monitor the photoreaction upon UV irradiation. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | A distribution of peaks corresponding to the repeating units of the polymer. | A shift in the mass distribution corresponding to the addition of the this compound moiety to the polymer chains.[3] | To provide precise mass information and confirm the end-group fidelity after modification.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible characterization. Below are protocols for key experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups introduced by the modification.
-
Methodology:
-
Prepare a thin film of the polymer sample by drop-casting a dilute solution (e.g., in chloroform or THF) onto a KBr pellet and allowing the solvent to evaporate completely.
-
Alternatively, mix a small amount of the solid polymer with KBr powder and press into a pellet.
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the modified polymer with that of the unmodified polymer to identify new characteristic peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the modified polymer.
-
Methodology:
-
Dissolve an appropriate amount of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and thus the degree of functionalization.
-
UV-Visible Spectroscopy for Photoreaction Monitoring
-
Objective: To monitor the crosslinking reaction of the cinnamoyl groups upon UV irradiation.
-
Methodology:
-
Prepare a dilute solution of the modified polymer in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).
-
Record the initial UV-Vis absorption spectrum.
-
Irradiate the solution with a UV lamp at a wavelength corresponding to the absorption maximum of the cinnamoyl group (e.g., 254 nm or 365 nm).[1]
-
Record the UV-Vis spectra at different time intervals during irradiation.
-
Observe the decrease in the absorbance of the cinnamoyl peak as an indication of the [2+2] cycloaddition reaction.[2]
-
Visualizing the Modification and Characterization Workflow
The following diagrams illustrate the key processes involved in the modification and characterization of polymers with this compound.
Caption: Workflow for the synthesis and characterization of the modified polymer.
Caption: Photocrosslinking mechanism of cinnamoyl groups.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of p-Methyl-cinnamoyl Azide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like p-Methyl-cinnamoyl Azide is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
Key Hazard Considerations for Organic Azides:
| Hazard Statement | General Classification | Precautionary Measures |
| Explosive Potential | Potentially explosive when subjected to heat, shock, or friction. The stability of organic azides is generally related to their carbon-to-nitrogen ratio. | Handle with non-metal (ceramic or plastic) spatulas. Avoid grinding or subjecting the material to impact. Use a blast shield if working with larger quantities. Do not heat the compound unless it is part of a controlled reaction procedure. |
| Toxicity | Acutely toxic if swallowed, in contact with skin, or if inhaled. | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Reactivity with Incompatible Materials | Reacts with acids to form highly toxic and explosive hydrazoic acid. Can form shock-sensitive heavy metal azides upon contact with metals (e.g., copper, lead, iron). Reacts violently with strong oxidizing agents and halogenated solvents. | Store away from acids, metals, and halogenated solvents. Use dedicated glassware and clean it thoroughly before and after use. |
Step-by-Step Disposal Protocol
The preferred and safest method for the disposal of this compound is to first convert it into a more stable, non-hazardous compound through chemical neutralization before it enters the waste stream. The following protocol outlines the reduction of the azide to its corresponding amine.
Experimental Protocol: Reduction of this compound to p-Methyl-cinnamoyl Amine for Disposal
Objective: To safely neutralize this compound by reducing it to the more stable p-Methyl-cinnamoyl Amine prior to disposal.
Materials:
-
This compound waste
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The flask should be of an appropriate size to ensure the reaction mixture does not exceed half of its volume.
-
Preparation of Reducing Agent: Carefully suspend a molar excess (approximately 1.5 to 2 equivalents) of the reducing agent (e.g., Lithium aluminum hydride) in an anhydrous solvent such as diethyl ether or THF in the flask. Cool the suspension in an ice bath.
-
Addition of Azide: Dissolve the this compound waste in a minimal amount of the same anhydrous solvent. Slowly add the azide solution to the stirred suspension of the reducing agent via the dropping funnel. Control the rate of addition to maintain a gentle reaction and avoid excessive heat generation.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (as determined by an appropriate monitoring technique such as Thin Layer Chromatography, if feasible).
-
Quenching the Reaction: Carefully and slowly quench the reaction by adding water dropwise to the cooled reaction mixture to decompose the excess reducing agent. This should be followed by the dropwise addition of a 15% sodium hydroxide solution, and then more water. This procedure is known as the Fieser workup.
-
Isolation of Amine: Filter the resulting mixture to remove the inorganic salts. Dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Waste Collection: The resulting solution containing the much more stable p-Methyl-cinnamoyl Amine can now be collected in a properly labeled hazardous waste container for organic compounds.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
Personal protective equipment for handling p-Methyl-cinnamoyl Azide
Safe Handling and Disposal of p-Methyl-cinnamoyl Azide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risks and ensure safe operational conduct in a laboratory setting.
Hazard Assessment
This compound (C₁₀H₉N₃O) is an organic azide.[1][2][3] Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[4] Thermal decomposition of aryl azides typically results in the evolution of nitrogen gas.[5][6] Like other azides, it should be treated as a potentially toxic substance.[4][7][8] It is crucial to avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[4]
Key Hazards:
-
Explosive Potential: Sensitive to heat, light, friction, and pressure.[4]
-
Toxicity: Potentially toxic if inhaled, ingested, or absorbed through the skin.[7][8]
-
Reactivity:
-
Reacts with acids to form highly toxic and explosive hydrazoic acid.[4]
-
Can form highly unstable and explosive heavy metal azides upon contact with metals like copper, lead, brass, or solder.[4][9]
-
Reactions with halogenated solvents (e.g., dichloromethane, chloroform) can form extremely unstable di- and tri-azidomethane.[4]
-
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory. The required equipment depends on the scale and nature of the operation.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles must be tightly fitting (EN 166 compliant).[10] A full-face shield is required over the goggles, especially when handling the solid or during reactions. |
| Hand | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Double-gloving is recommended. Never wear leather gloves. Check for any signs of degradation before use.[11] |
| Body | Flame-Resistant Lab Coat & Apron | A flame-resistant lab coat is essential. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during transfers. For work with significant quantities of energetic materials, a leather jacket or specialized blast-resistant suit may be required.[12][13] |
| Respiratory | Respirator (as needed) | Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[7][10] |
| Footwear | Closed-Toed Shoes | Leather or other absorbent materials should be avoided. Chemical-resistant boots are recommended.[11][14] |
Operational Plan: Safe Handling Protocol
Always work on the smallest scale possible.[12][15] Do not work alone when handling energetic materials.
Step 1: Preparation and Area Setup
-
Designated Area: Conduct all work with this compound in a certified chemical fume hood.
-
Blast Shield: Place a blast shield between the user and the apparatus.[15] Ensure the fume hood sash is kept as low as possible.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.[15]
-
Eliminate Ignition Sources: Ensure no open flames, hot plates with exposed elements, or sources of sparks are present in the vicinity.[16]
-
Gather Materials:
-
Ensure all glassware is free from cracks and scratches. Avoid using glassware with ground-glass joints where possible to minimize friction.[15][16]
-
Use spatulas and stirring implements made of non-metallic materials like plastic, glass, or Teflon. Never use metal spatulas. [4][15]
-
Have appropriate quenching and spill cleanup materials readily available.
-
Step 2: Weighing and Transfer
-
Weighing: Tare a suitable container (e.g., glass vial). Carefully add the solid this compound using a plastic or glass spatula.[15]
-
Transfer: If transferring the solid, do so carefully to avoid generating dust. If making a solution, add the solvent to the solid slowly in the reaction vessel. Do not add the solid to the solvent if it may cause clumping and subsequent issues.
-
Avoid Friction: Do not scrape or grind the solid material.[12]
Step 3: During the Reaction
-
Temperature Control: Use a well-controlled heating system (e.g., an oil bath with a controller) and monitor the reaction temperature closely. Avoid localized overheating. Have a cooling bath on standby for exothermic reactions.[16]
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to air and moisture.
-
Stirring: Use smooth, controlled magnetic stirring. Avoid rapid stirring that could cause splashing or mechanical shock.
Step 4: Work-up and Decontamination
-
Quenching: After the reaction is complete, any excess azide must be safely quenched (see Disposal Plan).
-
Cleaning Glassware: Carefully decontaminate all glassware that has been in contact with the azide. Rinse with a suitable quenching solution before standard washing.
-
Decontaminate Work Area: Wipe down the work area with a decontaminating solution and dispose of the bench paper and wipes as hazardous waste.
Disposal Plan
Disposal of azide-containing waste requires specific procedures to neutralize its reactivity. Never pour azide waste down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[9][16]
Step 1: Quenching Excess Azide
This procedure should be performed in a fume hood with appropriate PPE.
-
Cooling: Cool the reaction mixture containing residual azide in an ice bath.
-
Dilution: Dilute the mixture with a non-halogenated solvent if necessary to control the reaction rate.
-
Destruction: While stirring, slowly add a reducing agent to destroy the azide. A common method is the use of triphenylphosphine. The azide reacts with the phosphine to form a phosphazide, which then hydrolyzes to an amine and triphenylphosphine oxide upon addition of water, releasing nitrogen gas.
-
Note: This reaction can be exothermic and should be performed with caution. Add the quenching agent portion-wise and monitor for gas evolution and temperature changes.
-
Step 2: Waste Segregation and Labeling
-
Waste Container: Collect all quenched azide waste, including contaminated solvents, paper towels, and gloves, into a dedicated, clearly labeled hazardous waste container.
-
Labeling: The label must clearly state "Azide Waste (Deactivated)" and list the chemical contents.
-
Storage: Store the waste container in a designated satellite accumulation area away from acids and metals.
Step 3: Final Disposal
-
Contact EHS: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Provide EHS with a full description of the waste contents to ensure it is handled and disposed of correctly according to regulatory requirements.
Workflow Visualization
The following diagram illustrates the complete workflow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C10H9N3O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Buy Online CAS Number 24186-38-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]
- 6. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. myhometurf.com.au [myhometurf.com.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uah.edu [uah.edu]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. case.edu [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
